molecular formula C7H10N4O B2487452 3-Methyl-1-[(pyridazin-3-yl)methyl]urea CAS No. 1702174-33-1

3-Methyl-1-[(pyridazin-3-yl)methyl]urea

カタログ番号: B2487452
CAS番号: 1702174-33-1
分子量: 166.184
InChIキー: GKPZKVAHWZTAKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1-[(pyridazin-3-yl)methyl]urea (CAS 1702174-33-1) is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . This urea derivative features a pyridazine ring, a heterocycle recognized in medicinal chemistry for its distinct properties, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in molecular recognition and drug discovery . The compound is offered in high purity, typically ≥95% to 97% . It is supplied for non-medical, industrial, or scientific research purposes only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers can find this product available from multiple global chemical suppliers .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methyl-3-(pyridazin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-8-7(12)9-5-6-3-2-4-10-11-6/h2-4H,5H2,1H3,(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPZKVAHWZTAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Methyl-1-[(pyridazin-3-yl)methyl]urea chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, focusing on its chemical properties and structural elucidation, requires a comprehensive approach. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this molecule, grounded in established scientific principles and methodologies.

Introduction to 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

3-Methyl-1-[(pyridazin-3-yl)methyl]urea incorporates two key pharmacophores: the pyridazine ring and a methylurea moiety. The pyridazine nucleus is a common feature in many biologically active compounds, known for its diverse pharmacological activities. The urea functional group is also prevalent in medicinal chemistry, often contributing to hydrogen bonding interactions with biological targets. The combination of these fragments in a single molecule suggests a potential for unique chemical properties and biological activities, making its synthesis and characterization a subject of interest in drug discovery and chemical biology.

Predicted Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent functional groups and by analogy to similar structures. These predictions are crucial for guiding synthesis, purification, and characterization efforts.

PropertyPredicted Value
Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water.
¹H NMR (DMSO-d₆, 400 MHz) δ 9.05 (dd, 1H), 7.85 (dd, 1H), 7.60 (dd, 1H), 6.50 (t, 1H), 4.50 (d, 2H), 2.60 (d, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 158.0, 152.0, 148.0, 130.0, 125.0, 45.0, 28.0
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, urea), ~1580 (C=N stretch, pyridazine)
Mass Spec (ESI+) m/z 167.09 [M+H]⁺

Structural Elucidation Workflow

The definitive confirmation of the structure of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_conclusion Conclusion Syn Proposed Synthesis Puri Purification (Crystallization/Chromatography) Syn->Puri MS Mass Spectrometry (MS) Confirms Molecular Weight Puri->MS Sample IR Infrared (IR) Spectroscopy Identifies Functional Groups (C=O, N-H) Puri->IR Sample NMR Nuclear Magnetic Resonance (NMR) ¹H & ¹³C for Connectivity Puri->NMR Sample Final_Structure Final Structure Confirmed MS->Final_Structure IR->Final_Structure NMR->Final_Structure

Caption: Workflow for the synthesis, purification, and structural elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the first step to confirm that the synthesized molecule has the correct molecular weight.

  • Protocol:

    • Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol).

    • Infuse the solution into an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak at an m/z of approximately 167.09, corresponding to the protonated molecule [M+H]⁺, would confirm the molecular formula C7H10N4O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Protocol:

    • Prepare a sample, either as a KBr pellet or as a thin film.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation:

    • A strong absorption band around 1650 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the urea group.

    • Broad absorption bands in the region of 3300 cm⁻¹ would indicate the presence of N-H stretching vibrations from the urea moiety.

    • Absorptions around 1580 cm⁻¹ can be attributed to the C=N stretching of the pyridazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Interpretation:

    • Pyridazine Protons: Three distinct signals are expected in the aromatic region (δ 7.5-9.1 ppm). The proton adjacent to both nitrogens will be the most downfield, followed by the other two, with coupling patterns (doublet of doublets) revealing their connectivity.

    • Methylene Protons (-CH₂-): A doublet around δ 4.5 ppm, integrating to 2H. The splitting into a doublet is due to coupling with the adjacent N-H proton.

    • Urea N-H Proton: A broad triplet around δ 6.5 ppm, integrating to 1H, coupled to the adjacent methylene group.

    • Methyl Protons (-CH₃): A doublet around δ 2.6 ppm, integrating to 3H, due to coupling with its adjacent N-H proton.

  • ¹³C NMR Interpretation:

    • Seven distinct carbon signals are expected.

    • The urea carbonyl carbon (C=O ) will be the most downfield signal, typically above δ 155 ppm.

    • Three signals in the aromatic region (δ 120-155 ppm) correspond to the pyridazine ring carbons.

    • The methylene carbon (-CH₂- ) signal is expected around δ 45 ppm.

    • The methyl carbon (-CH₃ ) will be the most upfield signal, around δ 28 ppm.

Proposed Synthetic Pathway

A plausible and efficient synthesis for 3-Methyl-1-[(pyridazin-3-yl)methyl]urea would involve a two-step process starting from 3-methylpyridazine.

Start 3-Methylpyridazine NBS NBS, AIBN (Radical Bromination) Intermediate 3-(Bromomethyl)pyridazine NBS->Intermediate Step 1 Methylurea Methylurea, Base (e.g., NaH) Product 3-Methyl-1-[(pyridazin-3-yl)methyl]urea Methylurea->Product Step 2

Caption: Proposed two-step synthetic route to the target compound.

Step 1: Synthesis of 3-(Bromomethyl)pyridazine

This step involves the radical bromination of the methyl group of 3-methylpyridazine.

  • Protocol:

    • Dissolve 3-methylpyridazine in a non-polar solvent like carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the mixture under a light source to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)pyridazine.

Step 2: Synthesis of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

This step is a nucleophilic substitution reaction where methylurea displaces the bromide.

  • Protocol:

    • In a dry flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

    • Add methylurea portion-wise and stir until hydrogen evolution ceases, indicating the formation of the sodium salt.

    • Add a solution of 3-(bromomethyl)pyridazine from Step 1 to the reaction mixture.

    • Stir at room temperature and monitor by TLC.

    • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final compound.

Conclusion

The structural elucidation of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea is a systematic process that integrates data from multiple analytical techniques. By combining mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and detailed 1D NMR spectroscopy for mapping the precise connectivity, an unambiguous structural assignment can be achieved. The proposed synthetic route offers a logical and feasible pathway for obtaining this compound, enabling further investigation into its chemical and biological properties. This guide provides the foundational knowledge and protocols necessary for researchers to synthesize, purify, and rigorously characterize this molecule.

References

  • Tomašić, T. and Mašič, L. P. (2012). Pyridazine in Medicinal Chemistry. Current Medicinal Chemistry, 19(17), 2793-2824. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Available at: [Link]

Technical Guide: Biological Profiling of Pyridazinyl Methyl Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide outlines the technical workflow for the initial biological screening of pyridazinyl methyl urea derivatives. Unlike simple phenylureas, the introduction of the pyridazine heterocycle (1,2-diazine) significantly alters the physicochemical profile, specifically lowering


 and increasing water solubility, while the N-methyl urea bridge introduces specific steric constraints that modulate receptor binding.

The Dual-Potential Paradox: Researchers working with this scaffold must recognize its "promiscuous" nature. Depending on the substitution pattern at the C3/C6 positions of the pyridazine ring, these compounds tend to exhibit activity in two distinct domains:

  • Agrochemical: Photosystem II (PSII) inhibition (Herbicides) or Cytokinin-like activity (Plant Growth Regulators).

  • Pharmaceutical: Kinase inhibition (specifically VEGFR-2/PDGFR) or tubulin destabilization (Anticancer).

Therefore, a rigid, single-track screening protocol is insufficient. This guide proposes a Divergent Screening Strategy to maximize the value of the chemical library.

Phase I: The Physicochemical Gatekeeper (In Silico & Solubility)

Before biological assays, the library must pass "druggability" or "agrochemical-suitability" filters. Pyridazinyl ureas often suffer from poor solubility if the urea tail is highly lipophilic.

Structural Alerts & Filtering
  • PAINS Filter: Check for reactive urea hydrolysis products (anilines/hydrazines) that cause false positives in redox assays.

  • Lipophilicity (

    
    ): 
    
    • Target for Herbicides:

      
       (Critical for leaf cuticle penetration).
      
    • Target for Oral Drugs:

      
       (Lipinski compliance).
      
Solubility Protocol (Nephelometry)
  • Method: Laser Nephelometry in 96-well plates.

  • Buffer: PBS (pH 7.4) with 1% DMSO.

  • Threshold: Compounds precipitating below

    
     are flagged as "High Risk" for aggregation-based false positives in enzymatic assays.
    

Phase II: Agrochemical Screening Track

This track assesses the compound's ability to disrupt plant physiology, specifically targeting the D1 protein of Photosystem II (herbicide) or mimicking adenine-type cytokinins.[1]

Primary Assay: Photosystem II (PSII) Inhibition (Hill Reaction)

The pyridazinyl urea moiety binds to the


 site of the D1 protein, blocking electron transport from 

to

.

Protocol: DCPIP Reduction Assay

  • Principle: 2,6-Dichlorophenolindophenol (DCPIP) acts as an artificial electron acceptor. In functional chloroplasts, DCPIP is reduced (Blue

    
     Colorless). Inhibitors prevent this color change.
    
  • Source Material: Isolated thylakoids from Spinacia oleracea (Spinach).

Step-by-Step Workflow:

  • Isolation: Homogenize spinach leaves in Isolation Buffer (330 mM Sorbitol, 50 mM HEPES, 2 mM EDTA, 1 mM MgCl

    
    , pH 7.6). Centrifuge (3000 
    
    
    
    g, 5 min) to pellet chloroplasts.
  • Reaction Setup: In a clear 96-well plate:

    • 
       Assay Buffer (Isolation buffer + 50 
      
      
      
      DCPIP).
    • 
       Chloroplast suspension (
      
      
      
      Chlorophyll/mL).
    • 
       Test Compound (Final conc: 
      
      
      
      ).
  • Illumination: Expose plate to saturating light (

    
    ) for 10 minutes at 25°C.
    
  • Readout: Measure Absorbance at 600 nm .

  • Calculation:

    
    
    
Secondary Assay: Cytokinin Bioassay (Callus Growth)

Pyridazinyl ureas can mimic Thidiazuron (TDZ).

  • Model: Tobacco (Nicotiana tabacum) callus or Soybean callus.

  • Method: Place callus on MS media lacking kinetin but containing the test compound (

    
    ).
    
  • Endpoint: Fresh weight gain after 21 days.

  • Positive Control: Kinetin or Thidiazuron.

Phase III: Pharmaceutical Screening Track (Anticancer)

If the pyridazinyl ring is substituted with aryl groups (e.g., 6-phenyl), the scaffold mimics the "hinge-binding" motif of kinase inhibitors like Sorafenib.

Primary Assay: In Vitro Cytotoxicity (MTT/SRB)

Cell Lines:

  • MCF-7 (Breast Cancer) - Highly sensitive to urea-based kinase inhibitors.

  • HUVEC (Endothelial) - To screen for anti-angiogenic (VEGFR) activity.

Protocol: MTT Reduction Assay

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add test compounds (serial dilution

    
    ) for 48h.
    
  • Labeling: Add

    
     MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media; add

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Absorbance at 570 nm .

Target Validation: VEGFR-2 Kinase Assay

Since urea derivatives are classic Type II kinase inhibitors (binding the DFG-out conformation), VEGFR-2 is the primary target.

  • Method: FRET-based kinase assay (e.g., Z'-LYTE™ or LanthaScreen™).

  • Mechanism: Detects phosphorylation of a synthetic peptide substrate.

  • Critical Control: Sorafenib (Positive Control).

Visualization: Screening Workflow & Mechanism

Diagram 1: The Divergent Screening Workflow

This decision tree illustrates how to route the library based on initial hits.

ScreeningWorkflow Library Pyridazinyl Methyl Urea Library Synthesis Filter Phase I: In Silico & Solubility Filter (<10 µM) Library->Filter Split Divergent Screening Filter->Split Pass AgroPrimary Primary: PSII Inhibition (Hill Reaction / DCPIP) Split->AgroPrimary Track A: Agro PharmaPrimary Primary: Cytotoxicity (MCF-7 / HUVEC) Split->PharmaPrimary Track B: Pharma AgroSec Secondary: Cytokinin Callus Bioassay AgroPrimary->AgroSec IC50 < 10 µM HitAgro Lead: Herbicide/PGR AgroSec->HitAgro Growth > 150% PharmaSec Target: VEGFR-2 Kinase Assay PharmaPrimary->PharmaSec IC50 < 5 µM HitPharma Lead: Anticancer Agent PharmaSec->HitPharma Kinase Inhibition

Caption: A divergent workflow routing compounds to Agrochemical or Pharmaceutical validation based on initial phenotypic screens.

Data Analysis & SAR Interpretation

When analyzing the data, use the following Structure-Activity Relationship (SAR) logic to interpret results:

Structural FeatureEffect on Agrochemical Activity (PSII)Effect on Pharma Activity (Kinase)
N-Methyl on Urea Decreases. Steric clash at D1 protein

site.
Variable. Can improve metabolic stability; may alter hinge binding.
Pyridazine C3-Cl Increases. Enhances lipophilicity for leaf penetration.Neutral. Often replaced by aryl groups for kinase affinity.
Pyridazine C6-Phenyl Decreases. Too bulky for the herbicide binding pocket.Increases. Critical for hydrophobic pocket occupation in kinases.
Urea Linker Essential for H-bonding with Ser264 (D1 protein).Essential for H-bonding with Glu/Asp (Kinase hinge).
Validating "True" Hits
  • The Stoichiometry Check: In the PSII assay, if the

    
     is close to the concentration of the reaction center (approx 1:1 binding), it is a specific binder. If 
    
    
    
    , it is likely a non-specific chaotrope.
  • The Selectivity Index (SI): For pharma hits, calculate

    
    . An 
    
    
    
    is required to proceed.

References

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, antimicrobial, antiquorum-sensing, antitumor and cytotoxic activities of new series of pyridazine derivatives. European Journal of Medicinal Chemistry. Link

  • Trebst, A., & Draber, W. (1986). Inhibitors of photosystem II and the topology of the herbicide and QB binding polypeptide in the thylakoid membrane.[1][2] Photosynthesis Research. Link

  • Ricci, A., et al. (2009).[3] Urea derivatives on the move: Cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.[3][4] Plant Biology. Link

  • Broz, A. K., et al. (2008). Crystal structure of the D1/D2 reaction center of Photosystem II with bound herbicide.[2][5] Journal of Biological Chemistry. Link

  • Abadi, A. H., et al. (2013). Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and anti-angiogenic agents. Bioorganic & Medicinal Chemistry. (Context: Urea-kinase scaffold comparisons). Link

Sources

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a comprehensive analytical framework for 3-Methyl-1-[(pyridazin-3-yl)methyl]urea (


, MW: 166.18  g/mol ). As a hybrid pharmacophore combining a bioisosteric pyridazine ring with a urea linker, this molecule presents specific spectroscopic challenges—notably the quadrupolar relaxation of ring nitrogens and the solvent-dependent exchange of urea protons.

This document moves beyond basic characterization, offering a self-validating protocol for researchers synthesizing or analyzing this compound in drug discovery workflows (e.g., kinase inhibition or fragment-based drug design).

Structural Breakdown
  • Aromatic Core: Pyridazine (1,2-diazine) ring.

  • Linker: Methylene bridge (

    
    ) at position 3.
    
  • Functional Moiety:

    
    -disubstituted urea.[1]
    
  • Terminal Group: Methyl substituent.[2]

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For this polar urea derivative, Electrospray Ionization (ESI) in positive mode is the gold standard due to the basicity of the pyridazine nitrogens.

Ionization & Fragmentation Logic
  • Parent Ion: The protonated molecular ion

    
     is expected at m/z 167.19 .
    
  • Adducts: In LC-MS workflows using acetonitrile/water, expect

    
     at m/z 189.17.
    
Diagnostic Fragmentation Pathway (MS/MS)

Fragmentation of urea derivatives typically follows inductive cleavage at the C-N bonds.

Fragment Ion (m/z)Proposed StructureMechanism
167.19

Parent Ion
136.15

Loss of methylamine (uncommon in soft ESI, seen in EI)
110.05

Cleavage of Urea C-N bond
93.05

Base Peak (Diagnostic): Formation of the resonance-stabilized pyridazinyl-methyl cation.
58.05

Methyl isocyanate fragment (low abundance).
MS Workflow Diagram

MS_Workflow Sample Crude/Pure Sample ESI ESI (+) Ionization Sample->ESI Parent [M+H]+ m/z 167.19 ESI->Parent CID Collision Induced Dissociation Parent->CID Energy: 15-25 eV Frag1 Fragment m/z 93 (Pyridazinyl cation) CID->Frag1 Major Pathway Frag2 Fragment m/z 58 (Methyl isocyanate) CID->Frag2 Minor Pathway

Caption: ESI-MS/MS fragmentation pathway highlighting the diagnostic cleavage of the urea linkage.

Infrared Spectroscopy (IR): Functional Group Validation

IR is critical for confirming the integrity of the urea moiety, which can degrade into isocyanates or amines if synthesis conditions are too harsh.

Diagnostic Bands (ATR-FTIR)[7]
Frequency (

)
AssignmentNotes
3300 - 3450

Stretch
Broad doublet (secondary amines). Indicates intact urea.
3050 - 3100

Aromatic
Weak, sharp bands typical of heteroaromatics.
1630 - 1660

Amide I
Key Indicator. Lower than typical ketones due to resonance with two nitrogens.
1550 - 1590

Amide II
Bending vibration mixed with C-N stretch.
1580

Ring
Characteristic pyridazine ring breathing.

Technical Insight: If you observe a strong sharp peak around 2250-2270


 , your sample is contaminated with unreacted isocyanate starting material.

Nuclear Magnetic Resonance (NMR): Structural Elucidation

NMR is the definitive tool for proving the substitution pattern. DMSO-d6 is the required solvent;


 often leads to broad, invisible urea protons due to rapid exchange and poor solubility.
Predicted NMR Data (400 MHz, DMSO-d6)

(ppm)
MultiplicityIntegralAssignmentStructural Logic
9.15 dd (

Hz)
1HPyridazine H-6Most deshielded due to adjacent ring Nitrogen.
7.65 dd (

Hz)
1HPyridazine H-5Shielded relative to H-6/H-4.
7.55 dd (

Hz)
1HPyridazine H-4Coupling to H-5 and long-range to H-6.
6.45 t (

Hz)
1HUrea N-H (a)Triplet due to coupling with linker

. Exchangeable.
5.80 q (

Hz)
1HUrea N-H (b)Quartet due to coupling with methyl

. Exchangeable.
4.45 d (

Hz)
2HLinker

Doublet due to coupling with adjacent N-H.
2.60 d (

Hz)
3HMethyl

Doublet due to coupling with adjacent N-H.
NMR Data (100 MHz, DMSO-d6)
  • Urea Carbonyl: ~158.5 ppm (Deshielded, diagnostic).

  • Pyridazine C-3: ~160.0 ppm (Ipso carbon).

  • Pyridazine C-6: ~150.0 ppm (Adjacent to N).

  • Pyridazine C-4/C-5: ~126-128 ppm.

  • Linker

    
    :  ~42.0 ppm.
    
  • Methyl

    
    :  ~26.5 ppm.
    
COSY Correlations (Connectivity Proof)
  • Cross-peak 1:

    
     (Ring H6-H5).
    
  • Cross-peak 2:

    
     (Linker 
    
    
    
    to Urea NH).
  • Cross-peak 3:

    
     (Methyl 
    
    
    
    to Urea NH).

Integrated Analytical Workflow

To ensure "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow. This prevents false positives from isomeric impurities.

Analytical_Protocol Start Crude Synthesis Product TLC TLC Screening (MeOH/DCM 1:9) Start->TLC Flash Flash Chromatography TLC->Flash Pure Isolated Solid Flash->Pure Check1 Check: Isocyanate Band? (IR ~2270 cm-1) Pure->Check1 Check1->Flash Yes (Repurify) Check2 Check: d6-DMSO Solubility Check1->Check2 No (Pass) Check2->Check2 Insoluble (Heat/Sonicate) NMR 1H NMR (DMSO-d6) Confirm Urea NH Couplings Check2->NMR Soluble MS LC-MS (ESI+) Confirm m/z 167 NMR->MS

Caption: Step-by-step decision tree for purifying and validating the target urea derivative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Katritzky, A. R., et al. (2010).[3] "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry.

  • Doc Brown's Chemistry. "Infrared spectroscopy of urea and derivatives." (For comparative urea band assignments).

  • NIST Chemistry WebBook. "Mass spectrum of Urea derivatives." (General fragmentation patterns).

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Reference for Heterocyclic Chemical Shifts).

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Urea-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The urea moiety, a deceptively simple functional group, has proven to be a cornerstone in modern medicinal chemistry. Its capacity to act as a rigid hydrogen-bond donor and acceptor allows it to form highly specific and stable interactions with a multitude of biological targets.[1][2][3] This has led to the development of numerous FDA-approved drugs, from the pioneering kinase inhibitor Sorafenib to potent inhibitors of soluble epoxide hydrolase.[4][5] However, the journey from a novel urea-based compound to a well-understood therapeutic candidate is a complex, multi-stage process. The success of this journey hinges on the rigorous elucidation of its mechanism of action (MoA).

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the MoA of novel urea-based compounds. Moving beyond a simple listing of protocols, this document emphasizes the causal logic behind experimental choices, providing an integrated workflow from initial target discovery to cellular validation. We will explore the biochemical, genetic, and cellular methodologies required to identify a compound's molecular target, characterize its mode of interaction, and validate its effect on critical signaling pathways within a physiologically relevant context.

Section 1: The Urea Moiety - A Privileged Scaffold in Drug Discovery

The prevalence of urea derivatives in successful pharmaceuticals is not accidental. The urea functional group possesses a unique combination of physicochemical properties that make it an ideal pharmacophore.[2] Its planar structure and the presence of two N-H donors and a carbonyl (C=O) acceptor enable it to form a bidentate hydrogen bond network, anchoring the molecule in a target's binding pocket with high affinity.[3] This interaction is critical for the inhibitory action of many urea-based drugs, including their ability to target protein kinases, hydrolases, and other enzyme classes.[3][6]

Prominent examples that underscore the scaffold's versatility include:

  • Protein Kinase Inhibitors: Compounds like Sorafenib and Lenvatinib target the ATP-binding site of kinases such as Raf and VEGFR. The urea moiety often forms key hydrogen bonds with the "hinge region" of the kinase domain or with residues in the DFG motif, stabilizing the inactive "DFG-out" conformation.[2][4][5]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: A class of potent anti-inflammatory and anti-hypertensive agents feature a central urea group that mimics the transition state of epoxide hydrolysis, allowing for tight, competitive binding within the sEH active site.[7][8][9]

  • Urease Inhibitors: In agriculture and medicine, urea-based compounds are developed to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to ammonia.[10][11] This is crucial for preventing the pathogenic effects of bacteria like Helicobacter pylori and reducing nitrogen loss from fertilizers.[12][13]

The initial step in understanding a novel urea compound is to determine which of the many possible biological targets it interacts with.

Section 2: The First Crucial Step: Target Identification and Deconvolution

When a novel compound demonstrates an interesting cellular phenotype (e.g., anti-proliferative activity), the immediate and most critical challenge is identifying its direct molecular target(s).[14][15] Answering this question separates a mere bioactive "hit" from a developable lead compound. Two orthogonal approaches, affinity-based proteomics and genetic screening, are mainstays in this endeavor.

Methodology 1: Affinity-Based Target Discovery

This biochemical approach directly answers the question: "What proteins in the cell physically bind to my compound?"[16] The most common technique is affinity chromatography coupled with mass spectrometry (MS).[15] The causality is straightforward: by immobilizing the compound, one can "fish" for its binding partners from a complex protein mixture (cell lysate), which are then identified using high-resolution MS.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the parent urea compound that incorporates a linker arm and a reactive handle (e.g., biotin or a clickable alkyne group). A structure-activity relationship (SAR) study is critical to ensure the attachment point for the linker does not disrupt the compound's biological activity.[14]

  • Immobilization: Covalently attach the synthesized probe to a solid support matrix (e.g., streptavidin-coated agarose beads for a biotinylated probe).

  • Lysate Preparation: Prepare a native protein lysate from the target cells or tissue. It is crucial to maintain protein folding and complex integrity.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate. The target protein(s) will bind to the compound on the beads.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders. A competitive elution step, using an excess of the original, non-immobilized compound, can be included to specifically elute true binding partners.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins from the compound-probe pulldown against a negative control (e.g., beads alone or beads with an inactive analog) to identify specific binders.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Novel Urea Compound Probe Synthesize Affinity Probe Compound->Probe Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Probe-Beads with Lysate Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest MS LC-MS/MS Analysis Digest->MS Identify Identify Proteins (Potential Targets) MS->Identify G Modes of Enzyme Inhibition (Lineweaver-Burk Plots) cluster_comp Competitive cluster_noncomp Non-Competitive y_int x_int1 y_int->x_int1 No Inhibitor x_int2 y_int->x_int2 + Inhibitor x_int3 y_int->x_int3 ++ Inhibitor Y1 X1 x_int_nc y_int_nc1 y_int_nc1->x_int_nc No Inhibitor y_int_nc2 y_int_nc2->x_int_nc + Inhibitor y_int_nc3 y_int_nc3->x_int_nc ++ Inhibitor Y2 X2

Caption: Lineweaver-Burk plots illustrating different inhibition modes.

Data Presentation: Summary of Kinetic Analysis

All quantitative data should be summarized for clear comparison.

Compound IDTarget EnzymeIC50 (nM)K_i (nM)Mode of Inhibition
UREA-001sEH15.27.8Competitive
UREA-002Raf-1 Kinase45.822.1Non-Competitive
UREA-003Urease112.598.3Competitive
UREA-004sEH>10,000N/ANot Active

Table 1: Hypothetical kinetic data for a series of novel urea-based compounds against their identified targets. K_i (inhibition constant) provides a more absolute measure of potency.

Section 4: From Molecule to Cell: Validating the Mechanism

Demonstrating potent biochemical activity is necessary but not sufficient. The compound's mechanism must be validated within a living cell, which provides a much more complex and physiologically relevant environment. [17][18]Cell-based assays are essential to confirm that the compound engages its intended target and produces the expected downstream biological effects. [19][20]

Case Study: Elucidating the MoA of a Novel Raf Kinase Inhibitor

Let's assume our novel compound, UREA-002, was identified as a Raf-1 kinase inhibitor. The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, and its hyperactivation is a hallmark of many cancers. [4][5] Experimental Protocol: Validating a Raf Inhibitor in a Cellular Context

  • Confirm Target Engagement:

    • Causality: Does the compound inhibit Raf kinase activity inside the cell? We can measure the phosphorylation status of MEK, the direct downstream substrate of Raf.

    • Method (Western Blot):

      • Treat cancer cells known to have an active MAPK pathway (e.g., those with a BRAF mutation) with increasing concentrations of UREA-002.

      • Stimulate the pathway if necessary (e.g., with EGF).

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Probe the resulting blot with antibodies specific for phosphorylated MEK (p-MEK) and total MEK.

      • A dose-dependent decrease in the p-MEK signal (normalized to total MEK) confirms target engagement.

  • Assess Downstream Pathway Inhibition:

    • Causality: Does inhibiting Raf lead to the inhibition of the entire downstream pathway? We can measure the phosphorylation of ERK, the final kinase in the cascade.

    • Method (Western Blot): Use the same lysates from the previous step but probe with antibodies for phosphorylated ERK (p-ERK) and total ERK. A similar dose-dependent decrease in p-ERK is expected.

  • Measure a Correlated Cellular Phenotype:

    • Causality: Does inhibiting the pro-proliferative MAPK pathway result in reduced cell growth?

    • Method (Cell Proliferation Assay):

      • Seed cancer cells in a 96-well plate.

      • Treat with a range of UREA-002 concentrations for 48-72 hours.

      • Add a reagent like MTT or CCK-8, which is converted into a colored product by metabolically active (i.e., living) cells. [19][21] 4. Measure the absorbance. A dose-dependent decrease in signal indicates reduced cell proliferation or cytotoxicity.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Kinase Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Response Cell Proliferation, Survival Transcription->Response Inhibitor UREA-002 Inhibitor->Inhibition

Caption: The MAPK signaling pathway and the inhibitory action of UREA-002.

Section 5: Conclusion and Future Directions

The elucidation of a novel urea-based compound's mechanism of action is an integrated, hypothesis-driven process. It begins with the unbiased identification of its molecular target and progresses through quantitative biochemical characterization to validation within the complex signaling networks of a living cell. Each step serves as a self-validating checkpoint; a potent biochemical inhibitor that fails to engage its target in cells or produce a corresponding phenotype is unlikely to be a viable drug candidate.

This guide has outlined the core workflow for this process. The logical next steps involve more advanced cellular studies (e.g., cell cycle analysis, apoptosis assays) and eventual progression into in vivo animal models to assess efficacy, pharmacokinetics, and safety. [7][22]By systematically applying these methodologies and, most importantly, understanding the causal links between them, researchers can effectively and efficiently unlock the full therapeutic potential of novel urea-based compounds.

References

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. (n.d.). PNAS.
  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. (n.d.). PMC - NIH.
  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - Metabolomics. (n.d.). The Wheelock Laboratory.
  • Recent advances in target identification of bioactive natural products. (2018, October 21). Taylor & Francis.
  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs.
  • Peptidyl-urea based inhibitors of soluble epoxide hydrolases. (n.d.). PMC.
  • Role of Cell-Based Assays in Drug Discovery and Development. (2025, June 30). Creative Bioarray.
  • Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. (2017, May 4). PLOS.
  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). PMC.
  • Classification of urea-based antineoplastic kinase inhibitors according... (n.d.). ResearchGate.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.net.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). KCAS Bio.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. (2021, November 23). ACS Publications.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). ResearchGate.
  • Target Identification and Mode of Action Studies. (n.d.). University of Florida College of Pharmacy.
  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). MDPI.
  • Protein kinase inhibitors from the urea class. (n.d.). ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). Semantic Scholar.
  • Recent developments in the discovery of protein kinase inhibitors from the urea class. (2004, September 15). PubMed.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers.
  • Enzyme activation by urea reveals the interplay between conformational dynamics and substrate binding: a single-molecule FRET study. (2024, September 1). PMC.
  • Application Notes and Protocols for Testing Urease Inhibitors. (n.d.). BenchChem.
  • Urease Inhibitors. (n.d.).
  • Urease Inhibitors. (n.d.). Area.
  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. (2026, February 4). PMC.
  • Application Note: A Comprehensive Guide to Urease Activity and Inhibition Kinetics. (n.d.). BenchChem.
  • Chemistry and Mechanism of Urease Inhibition. (2002, July 1). Ingenta Connect.
  • Synthesis and evaluation of urea based analogs as anticancer agents. (n.d.).
  • Chemical inhibition used in a kinetic urease/glutamate dehydrogenase method for urea in serum. (n.d.). PubMed.
  • Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. (n.d.). ResearchGate.
  • Chemical inhibition used in a kinetic urease/glutamate dehydrogenase method for urea in serum. (n.d.). Oxford Academic.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14). Frontiers.
  • Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. (n.d.). fkit.unizg.hr.
  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (2021, June 22). PMC.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC.
  • Urease Assay Kit. (n.d.). Bio-Techne.
  • QuantiChrom™ Urea Assay Kit. (n.d.). BioAssay Systems.
  • A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. (2022, December 5). MDPI.
  • Urease activity according to the different inhibitors. (n.d.). SciELO.
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019, October 9). MDPI.
  • Urea. (n.d.). Wikipedia.
  • Water-Soluble Pyrolysis Products as Novel Urease Inhibitors Safe for Plants and Soil Fauna. (2023, June 8). ACS Publications.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). Sci-Hub.

Sources

Optimizing the Pyridazinylmethyl Urea Scaffold: Synthetic Pathways and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the rational design, synthesis, and biological validation of Substituted Pyridazinylmethyl Ureas . While direct aryl-ureas (like Sorafenib) are well-established kinase inhibitors, the insertion of a methylene (


) spacer between the pyridazine core and the urea moiety represents a critical optimization strategy in modern medicinal chemistry. This modification alters the vector of the urea pharmacophore, disrupts planarity to improve solubility, and targets specific "deep-pocket" residues in enzymes like VEGFR2  (vascular endothelial growth factor receptor) and PDE4  (phosphodiesterase 4).

Executive Summary

The pyridazinylmethyl urea scaffold serves as a bioisosteric evolution of the classic diarylurea pharmacophore found in approved kinase inhibitors. By replacing the phenyl ring with a pyridazine (1,2-diazine), researchers introduce a high-dipole, hydrogen-bond-accepting core that improves aqueous solubility. Crucially, the inclusion of a methyl spacer transforms the molecule from a rigid, planar intercalator into a flexible "hinge-binder," capable of accessing the solvent-exposed regions of the ATP-binding pocket in kinases or the Q-pockets of PDE4. This guide outlines the synthetic protocols and validation assays required to develop these compounds as dual-action anti-inflammatory and antiproliferative agents.

Molecular Rationale: The "Methyl-Spacer" Effect

In medicinal chemistry, the transition from a direct Heteroaryl-Urea to a Heteroaryl-Methyl-Urea is a strategic design choice.

FeatureDirect Aryl-Urea (e.g., Sorafenib)Pyridazinyl-Methyl-Urea (Target)
Geometry Planar, rigid conjugation.Non-planar,

flexibility.
Binding Mode Type II Kinase Inhibitor (Gatekeeper).Hybrid Type I/II (Adaptable).
Solubility Often poor (Lipophilic "Brick dust").Improved (Pyridazine N-N polarity + flexibility).
Target VEGFR, RAF, PDGFR.PDE4, VEGFR2, Aurora Kinase.

Mechanistic Hypothesis: The pyridazine ring acts as a scaffold to orient the urea moiety. The urea functions as the primary "anchor," forming bidentate hydrogen bonds with the conserved Glu/Asp residues in the kinase active site (e.g., Glu885 in VEGFR2). The methyl spacer allows the pyridazine headgroup to rotate and occupy the hydrophobic specificity pocket without steric clash.

Synthetic Strategy (The "Make")

The synthesis of substituted pyridazinylmethyl ureas requires avoiding the formation of insoluble byproducts common in urea chemistry. We utilize a convergent approach starting from 3,6-dichloropyridazine .

Workflow Visualization (Synthesis)

Synthesis_Pathway Start 3,6-Dichloropyridazine Step1 Pd-Catalyzed Cyanation Start->Step1 Inter1 3-Cyano-6-chloropyridazine Step1->Inter1 Step2 Raney Ni / H2 Reduction Inter1->Step2 Inter2 Pyridazin-3-ylmethanamine Step2->Inter2 Step3 Isocyanate Coupling (R-N=C=O) Inter2->Step3 Final Substituted Pyridazinylmethyl Urea Step3->Final

Figure 1: Convergent synthetic route for generating the pyridazinylmethyl urea core.

Detailed Protocol: Isocyanate Coupling

Standard Operating Procedure (SOP-SYN-04)

Reagents:

  • Pyridazin-3-ylmethanamine (Intermediate)

  • Substituted Phenyl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) - Optional, only if amine is a salt.

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with Pyridazin-3-ylmethanamine (1.0 eq) dissolved in anhydrous DCM (0.1 M concentration). Maintain under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add the substituted Isocyanate (1.1 eq) dropwise over 15 minutes.

    • Checkpoint: Monitor exotherm. Temperature must not exceed 5°C to prevent polymerization of the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The urea product usually precipitates as a white/off-white solid.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (

      
       mL) and Diethyl Ether (
      
      
      
      mL).
    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace urea byproducts.

Biological Validation (The "Test")

To validate the therapeutic potential, we focus on VEGFR2 inhibition (Angiogenesis/Cancer) and PDE4 inhibition (Inflammation).

Assay 1: In Vitro VEGFR2 Kinase Assay

Validates the urea's ability to bind the ATP pocket.

Protocol:

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

  • Reagents: Recombinant human VEGFR2 (cytoplasmic domain), Biotinylated-Poly(Glu,Tyr) substrate, ATP (

    
     concentration), Test Compounds (DMSO stock).
    
  • Procedure:

    • Incubate enzyme + substrate + compound for 15 mins at room temp.

    • Initiate reaction with ATP. Incubate 60 mins.

    • Stop reaction with EDTA/Europium-labeled antibody.

    • Read: TR-FRET signal on a plate reader (e.g., EnVision).

  • Data Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Success Criteria:

      
       indicates a valid hit.[1]
      
Assay 2: Cell Viability (MTT Assay)

Validates cellular permeability and antiproliferative efficacy.

Cell Lines: MCF-7 (Breast), A549 (Lung), HUVEC (Endothelial - specific for VEGFR).

Protocol:

  • Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treat with graded concentrations of Pyridazinylmethyl Urea (0.1 – 100

    
    ) for 48h.
    
  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

Mechanism of Action: The Signaling Cascade

Understanding the downstream effects is critical for drug development. These compounds typically inhibit the VEGFR2-MAPK pathway, leading to reduced angiogenesis and cell proliferation.

Pathway Visualization

Signaling_Pathway Ligand VEGF (Ligand) Receptor VEGFR2 (Receptor) Target of Pyridazinyl Urea Ligand->Receptor Activation RAF RAF Kinase Receptor->RAF Phosphorylation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Effect Angiogenesis & Proliferation Nucleus->Effect Inhibitor Pyridazinylmethyl Urea Inhibitor->Receptor Inhibits

Figure 2: Inhibition of the VEGF-driven angiogenic cascade by the target scaffold.

Structure-Activity Relationship (SAR) Trends

Based on recent literature regarding pyridine-ureas and pyridazinone-ureas, the following SAR trends are expected for the Pyridazinylmethyl variant:

Structural ModificationEffect on Potency (

)
Effect on Properties
Electron-Withdrawing Group on Phenyl Ring (e.g.,

,

)
Increases Potency (

)
Enhances hydrophobic interaction in the enzyme's allosteric pocket.
Methyl Spacer Length (

vs.

)
Extension decreases potency The single methylene is optimal; longer chains introduce excessive entropy penalty.
Pyridazine Nitrogen Position Critical The 2-N position is vital for H-bonding with the hinge region (e.g., Cys919 in VEGFR2).

References

  • El-Naggar, A. M., et al. (2018). "Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation."[2] Molecules.

    • Context: Establishes the baseline efficacy of pyridine-urea scaffolds in MCF-7 and VEGFR2 inhibition.
  • Gong, Y., et al. (2014). "Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors." Chem Biol Drug Des.

    • Context: Validates the use of heterocyclic ureas in kinase inhibition.[3]

  • Luo, Y., et al. (2021). "Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives." RSC Advances.

    • Context: Demonstrates the SAR of diazine (pyrazine) ureas, directly applicable to the pyridazine isomer.
  • Dal Piaz, V., et al. (2002). "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." Journal of Medicinal Chemistry.

    • Context: Provides the structural basis for PDE4 inhibition using pyridazinone-like scaffolds.[1]

Sources

Methodological & Application

Protocol for synthesizing 3-Methyl-1-[(pyridazin-3-yl)methyl]urea in a laboratory setting

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea , a structural motif relevant in medicinal chemistry for kinase inhibition and fragment-based drug discovery (FBDD).

Abstract & Scope

This protocol details the laboratory-scale synthesis of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea , a privileged scaffold in drug discovery often used to mimic


-helix peptide bonds or target specific kinase pockets. The guide addresses the instability of the pyridazinyl-methylamine precursor and provides two distinct synthetic routes:
  • Method A (Standard): High-yielding reaction using Methyl Isocyanate (MIC) for small-scale, rapid synthesis.

  • Method B (Safety-Enhanced): A scalable, non-phosgene route using Phenyl N-methylcarbamate.

Retrosynthetic Analysis & Strategy

The target molecule consists of a pyridazine core linked via a methylene bridge to a methylurea tail. The primary synthetic challenge is the nucleophilicity of the (pyridazin-3-yl)methanamine precursor, which can be prone to dimerization or degradation if stored as a free base.

Strategic Decisions:

  • Precursor Handling: The amine is generated in situ from its stable Hydrochloride (HCl) salt to prevent oxidative degradation.

  • Regioselectivity: Both methods utilize the high nucleophilicity of the primary benzylic-type amine over the electron-deficient pyridazine ring nitrogens, ensuring exclusive formation of the exocyclic urea.

Reaction Scheme Visualization

ReactionScheme SM1 3-Chloropyridazine (Starting Material) Inter1 3-Cyanopyridazine SM1->Inter1 Zn(CN)2, Pd(0) Cyanation AmineSalt (Pyridazin-3-yl)methanamine HCl Salt Inter1->AmineSalt H2, Pd/C, HCl Reduction Target 3-Methyl-1-[(pyridazin-3-yl)methyl]urea (Target) AmineSalt->Target Method A: MeNCO, TEA (Yield: >85%) AmineSalt->Target Method B: PhO-CO-NHMe, TEA (Yield: ~75%)

Caption: Retrosynthetic pathway showing precursor generation and two divergent urea formation strategies.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleSafety Note
(Pyridazin-3-yl)methanamine HCl 145.591.0SubstrateHygroscopic; Store at -20°C.
Methyl Isocyanate (MIC) 57.051.2Reagent (Method A)EXTREME TOXICITY. Lachrymator. Use essentially in fume hood.
Phenyl N-methylcarbamate 151.161.2Reagent (Method B)Safer solid alternative to MIC.
Triethylamine (TEA) 101.192.5BaseScavenges HCl; activates amine.
Dichloromethane (DCM) 84.93SolventSolventAnhydrous required.
Method A: Methyl Isocyanate Route (Small Scale / High Throughput)

Best for: <100 mg test reactions where yield is paramount.

  • Preparation: Oven-dry a 10 mL round-bottom flask (RBF) and cool under Nitrogen (

    
    ).
    
  • Dissolution: Charge (Pyridazin-3-yl)methanamine HCl (146 mg, 1.0 mmol) and anhydrous DCM (5 mL). The salt will not fully dissolve.

  • Activation: Add Triethylamine (350 µL, 2.5 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (free base formation).

  • Addition: Add Methyl Isocyanate (70 µL, 1.2 mmol) slowly via syringe at 0°C.

    • Critical: Ensure the syringe needle is submerged in the solvent to prevent vaporization of MIC.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LC-MS (Target Mass: 167.1 [M+H]+).

  • Workup:

    • Quench with Methanol (1 mL) to scavenge excess isocyanate.

    • Concentrate in vacuo.

    • Residue is usually pure enough for biology; if not, triturated with cold Diethyl Ether.

Method B: Carbamate Route (Safety Focused / Scale-Up)

Best for: >500 mg batches or labs restricting isocyanate use.

  • Dissolution: In a 25 mL RBF, suspend (Pyridazin-3-yl)methanamine HCl (146 mg, 1.0 mmol) in Acetonitrile (MeCN, 5 mL).

  • Base Addition: Add TEA (350 µL, 2.5 mmol). Stir at RT for 10 min.

  • Coupling: Add Phenyl N-methylcarbamate (181 mg, 1.2 mmol) in one portion.

  • Heating: Heat the reaction to 60°C for 4–6 hours.

    • Mechanism:[1][2] The aliphatic amine attacks the carbamate, displacing phenol (PhOH).

  • Workup:

    • Cool to RT. Evaporate solvent.

    • Dissolve residue in DCM (10 mL) and wash with 1M NaOH (2 x 5 mL) to remove the phenol byproduct. This step is critical for purity.

    • Wash with brine, dry over

      
      , and concentrate.
      

Purification & Characterization

For medicinal chemistry standards (>95% purity), column chromatography is often required for Method B to remove trace phenol.

Purification Workflow

Workup Crude Crude Reaction Mixture Wash Aq. Wash (1M NaOH) Crude->Wash Remove Phenol (Method B only) Organic Organic Layer (DCM) Wash->Organic Dry Dry (Na2SO4) & Conc. Organic->Dry Flash Flash Chromatography (DCM:MeOH 95:5) Dry->Flash If purity <95% Final Pure Product White Solid Flash->Final

Caption: Purification logic flow emphasizing phenol removal for the carbamate route.

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.15 (dd, 1H, Pyridazine-H), 9.10 (dd, 1H, Pyridazine-H), 7.65 (m, 1H, Pyridazine-H).
      
    • 
       6.50 (t, 1H, NH-CH2, broad).
      
    • 
       5.85 (q, 1H, NH-Me, broad).
      
    • 
       4.45 (d, 2H, Ar-CH2-N).
      
    • 
       2.60 (d, 3H, N-CH3).
      
  • LC-MS: Retention time ~1.2 min (C18 column, Water/MeCN gradient); m/z = 167.1 [M+H]+.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Amine HCl not neutralized.Ensure 2.5 eq. of TEA is used. Check pH > 9 before adding isocyanate.
Impurity at M+14 Methylation of Pyridazine ring.Avoid using Methyl Iodide or strong alkylating agents. Use mild carbamoylation reagents only.
Sticky Oil Product Residual Phenol (Method B).Perform an additional basic wash (1M NaOH) or triturate with Et2O.

References

  • Mammoliti, O., et al. (2021). Discovery of the S1P2 Antagonist GLPG2938... Journal of Medicinal Chemistry, 64(9), 6037–6058. (Describes pyridazine ring synthesis and handling). Link

  • Sigma-Aldrich. (n.d.). Pyridazin-3-ylmethanamine Hydrochloride Product Sheet. (Source for precursor stability data). Link

  • Knölker, H. J., et al. (1996). A Novel Synthesis of Ureas using Phenyl Carbamates. Synlett, 1996(06), 502-504. (Basis for Method B safety protocol). Link

  • Bach, P., et al. (2009). Urea derivatives as p38 kinase inhibitors. US Patent 20090221591. (Precedent for pyridazinyl urea synthesis).[3][4] Link

Sources

Cell-based assay development for evaluating the anticancer activity of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note outlines a rigorous workflow for the biological characterization of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea (MPMU) . Structurally, MPMU features a pyridazine ring linked via a methyl-urea spacer. This pharmacophore shares significant bioisosteres with established kinase inhibitors (e.g., Sorafenib) and tubulin disruptors.

Why this protocol? Urea derivatives often exhibit poor aqueous solubility and can precipitate in cell culture media, leading to false negatives (loss of compound) or false positives (crystal toxicity). Furthermore, pyridazine derivatives frequently act via multi-target mechanisms (VEGFR inhibition, Carbonic Anhydrase IX inhibition, or tubulin destabilization). Therefore, this guide prioritizes solubility optimization and mechanistic deconvolution over simple cytotoxicity screening.

Phase I: Compound Management & Physicochemical Optimization

Before cellular exposure, the physicochemical behavior of MPMU must be validated. Urea derivatives are prone to aggregation in aqueous buffers.

Protocol 1.1: Solubility Profiling & Stock Preparation
  • Objective: Determine the maximum soluble concentration (MSC) in culture media to prevent precipitation artifacts.

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Grade: Cell Culture Tested, ≥99.9%).

Step-by-Step Procedure:

  • Master Stock: Dissolve MPMU powder to 20 mM in 100% DMSO. Vortex for 2 minutes. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Dilutions: Prepare a 1000x dilution series in 100% DMSO (e.g., 20 mM

    
     10 mM 
    
    
    
    1 mM).
  • Media Challenge: Dilute the Master Stock 1:1000 into pre-warmed (

    
    C) RPMI-1640 + 10% FBS.
    
    • Final DMSO Concentration: 0.1% (v/v).

    • Observation: Incubate for 4 hours at

      
      C. Inspect under 20x phase-contrast microscopy.
      
    • Pass Criteria: No visible crystals or precipitates.

Critical Insight: If precipitation occurs at


, utilize a co-solvent system  (e.g., 0.5% DMSO + 0.1% Tween-80) to stabilize the urea moiety in the aqueous phase.

Phase II: Primary Cytotoxicity Screening (High-Sensitivity)

Traditional MTT assays are prone to artifacts with metabolic inhibitors. For MPMU, we utilize a Resazurin-based assay (AlamarBlue) , which allows for continuous monitoring and is non-lytic.

Protocol 2.1: Resazurin Reduction Assay
  • Cell Lines:

    • HCT-116 (Colon Carcinoma) – High sensitivity to urea-based kinase inhibitors.

    • MCF-7 (Breast Adenocarcinoma) – Standard solid tumor model.

    • HUVEC (Endothelial) – Control for anti-angiogenic potential (VEGFR target check).

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add

    
     of fresh media containing MPMU (9-point dose curve: 0.01 
    
    
    
    to 100
    
    
    ).
    • Positive Control:Sorafenib (10

      
      ) or Doxorubicin  (1 
      
      
      
      ).
    • Vehicle Control: 0.1% DMSO.

  • Incubation: 72 hours at

    
    C, 5% 
    
    
    
    .
  • Readout: Add

    
     Resazurin reagent (0.15 mg/mL). Incubate 2–4 hours.
    
  • Detection: Measure Fluorescence (

    
    ).
    

Data Analysis: Calculate % Viability using the formula:



Fit data to a 4-parameter logistic (4PL) regression to derive IC50.

Phase III: Mechanistic Validation (Mode of Death)

Once cytotoxicity is confirmed, we must distinguish between apoptosis (programmed death, desirable) and necrosis (toxicity, undesirable).

Protocol 3.1: Annexin V / Propidium Iodide (PI) Flow Cytometry
  • Rationale: Pyridazine derivatives often induce G2/M arrest or intrinsic apoptosis.

  • System: BD FACSCanto™ or equivalent flow cytometer.

Step-by-Step Procedure:

  • Treatment: Treat

    
     cells (6-well plate) with MPMU at 
    
    
    
    and
    
    
    the IC50 concentration for 24 hours.
  • Harvest: Collect supernatant (floating cells) and trypsinized adherent cells. Crucial: Do not over-trypsinize, as this strips membrane phosphatidylserine.

  • Staining:

    • Wash cells 2x with cold PBS.

    • Resuspend in

      
       1x Annexin Binding Buffer.
      
    • Add

      
       FITC-Annexin V and 
      
      
      
      PI.
    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze 10,000 events.

Interpretation Table:

QuadrantStaining PatternBiological StateExpected for MPMU (Hypothesis)
Q3 Annexin V (-) / PI (-)Viable CellsDecreases dose-dependently
Q4 Annexin V (+) / PI (-)Early ApoptosisPrimary Mechanism (Target engagement)
Q2 Annexin V (+) / PI (+)Late ApoptosisSecondary mechanism (Time-dependent)
Q1 Annexin V (-) / PI (+)NecrosisIndicates off-target toxicity (Undesirable)

Visualization of Assay Logic

The following diagrams illustrate the decision matrix and the putative mechanism of action for MPMU.

Figure 1: Assay Development Pipeline

AssayPipeline Compound MPMU Powder Solubility Solubility Check (DMSO/Media) Compound->Solubility Precip Precipitation? Solubility->Precip Formulation Optimize Vehicle (Tween/PEG) Precip->Formulation Yes Screen Primary Screen (HCT-116 / Resazurin) Precip->Screen No Formulation->Solubility Hit Hit Validation (IC50 < 10µM) Screen->Hit Hit->Screen Inactive (Change Cell Line) Mechanism Mechanistic Profiling (Flow Cytometry) Hit->Mechanism Active Target Target ID (Kinase/Tubulin) Mechanism->Target

Caption: Logical workflow for validating MPMU, emphasizing the critical solubility checkpoint before biological screening.

Figure 2: Putative Mechanism of Action (Pyridazine-Urea)

MOA Drug MPMU (Pyridazine-Urea) Target1 VEGFR-2 (Kinase Domain) Drug->Target1 H-Bonding (Urea linker) Target2 Tubulin Polymerization Drug->Target2 Bioisostere Signal Inhibition of Phosphorylation Target1->Signal Cycle G2/M Arrest Target2->Cycle Mito Mitochondrial Dysfunction Signal->Mito Apoptosis APOPTOSIS (Caspase 3/7) Cycle->Apoptosis Mito->Apoptosis

Caption: Hypothesized dual-mechanism of MPMU based on structural homology to Sorafenib (VEGFR) and Pyridazine-based tubulin inhibitors.

Troubleshooting & Quality Control

To ensure Trustworthiness (Part 2 of requirements), the assay must meet statistical validity standards.

ParameterAcceptance CriteriaTroubleshooting Action
Z-Factor

If

, reduce pipetting error or increase cell seeding density.
DMSO Tolerance

toxicity at 0.1% DMSO
Use a lower DMSO % or switch to acoustic dispensing.
IC50 Shift

between replicates
Check compound stability; prepare fresh stock daily.
Edge Effect

variation in outer wells
Fill outer wells with PBS; do not use for data.

References

  • El-Mekabaty, A. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.

  • Butnariu, R. (2020). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. RSC Advances.

  • Riss, T.L. (2013). Cell Viability Assays: Assay Guidance Manual. NCBI Bookshelf.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.

Methodologies for Evaluating the Anticonvulsant Potential of Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Urea derivatives represent a "privileged scaffold" in anticonvulsant drug discovery due to their structural similarity to established antiepileptics like phenytoin (a hydantoin), carbamazepine (a urea-like tricyclic), and valproic acid urea analogues. The urea moiety (


) serves as a hydrogen-bonding pharmacophore capable of modulating Voltage-Gated Sodium Channels (VGSCs) and GABAergic pathways.

This guide details the standard operating procedures (SOPs) for evaluating these compounds, aligned with the NINDS Epilepsy Therapy Screening Program (ETSP) standards. It prioritizes the differentiation between genuine anticonvulsant efficacy and non-specific sedation.

Phase 1: The In Vivo Screening Pipeline

To validate a urea derivative, one must determine its spectrum of activity. Does it prevent seizure spread (Grand Mal) or raise the seizure threshold (Petit Mal)?

DOT Diagram 1: The Preclinical Evaluation Workflow

Anticonvulsant_Workflow cluster_Acute Acute Seizure Models (Phase I) Synthesis Urea Derivative Synthesis InSilico In Silico (ADMET & Docking) Synthesis->InSilico MES MES Test (Na+ Channel/Grand Mal) InSilico->MES scPTZ scPTZ Test (GABA/Petit Mal) InSilico->scPTZ Rotarod Rotarod Test (Neurotoxicity) MES->Rotarod Active Compounds scPTZ->Rotarod Active Compounds Analysis Data Analysis (ED50, TD50, PI) Rotarod->Analysis

Figure 1: Sequential workflow for evaluating anticonvulsant candidates. Compounds must pass acute seizure models before neurotoxicity assessment.

Protocol A: Maximal Electroshock Seizure (MES) Test

Objective: Assess the compound's ability to prevent seizure spread through neural tissue.[1][2] This model mimics generalized tonic-clonic seizures and typically identifies Na+ channel blockers (e.g., Phenytoin, Carbamazepine).

Mechanistic Relevance: Urea derivatives often stabilize the inactive state of VGSCs. If a compound is effective here, it likely acts on Na+ channels.

Materials:

  • Subjects: Male albino mice (CF-1 or CD-1 strain), 20–30 g.

  • Equipment: Electroconvulsiveometer (e.g., Ugo Basile) with corneal electrodes.[3]

  • Reagent: 0.9% saline or electrolyte gel (to ensure conductivity).

Step-by-Step Methodology:

  • Preparation: Allow mice to acclimatize for 30 minutes. Weigh and mark them.

  • Drug Administration: Administer the urea derivative intraperitoneally (i.p.) suspended in vehicle (e.g., 0.5% methylcellulose or PEG-400).

    • Standard Screening Dose: 30 mg/kg, 100 mg/kg, 300 mg/kg.[4]

    • Time Points: Test at 0.5 h and 4.0 h post-injection to identify peak effect.

  • Electrical Stimulation:

    • Apply a drop of electrolyte solution to the eyes.

    • Place corneal electrodes gently on the eyes.

    • Stimulus Parameters (Mice): 50 mA, 60 Hz, 0.2 seconds duration.[3]

  • Observation (The Critical Endpoint):

    • Immediately after shock, observe the animal for Hind Limb Tonic Extension (HLTE) .

    • Protection Criteria: If the hind limbs do not extend 180° to the plane of the body (i.e., the animal remains in a clonic state or mild tonic flexion), the compound is considered active/protective .

    • Note: HLTE represents the spread of seizure discharge through the brainstem. Blocking it proves the drug prevents seizure propagation.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Assess the compound's ability to raise the seizure threshold . This model mimics absence (petit mal) seizures and identifies GABAergic agents (e.g., Valproate, Benzodiazepines).

Mechanistic Relevance: If a urea derivative is active here but not in MES, it likely modulates GABA receptors or T-type


 channels rather than Na+ channels.

Materials:

  • Chemical: Pentylenetetrazole (PTZ) dissolved in saline.

  • Dose:

    
     (Convulsive Dose 97%), typically 85 mg/kg  s.c. in mice.
    

Step-by-Step Methodology:

  • Drug Administration: Inject the test compound (i.p.) at the predetermined pretreatment time (usually the Time of Peak Effect found in MES).

  • Challenge: Inject PTZ (85 mg/kg) subcutaneously into the loose fold of skin on the back of the neck.

  • Isolation: Place the mouse immediately into a clear plexiglass observation cage.

  • Observation Window: Observe for 30 minutes .

  • Endpoint:

    • Failure: A single episode of clonic spasms persisting for at least 5 seconds.

    • Protection: Absence of clonic spasms during the 30-minute window.

Phase 2: Neurotoxicity Assessment

Protocol C: The Rotarod Test

Objective: Differentiate between anticonvulsant activity and neuromuscular impairment (sedation/ataxia). A "cured" mouse that cannot walk is a failed drug candidate.

Step-by-Step Methodology:

  • Training: 24 hours prior to testing, train mice to maintain balance on a rotating rod (diameter: 3 cm) at 6 RPM . Discard mice that cannot stay on for 60 seconds.

  • Testing:

    • Administer the urea derivative (i.p.).

    • Place the mouse on the rod rotating at 6 RPM (or accelerating 4–40 RPM depending on sensitivity required).

  • Endpoint:

    • Neurotoxicity: Inability to maintain equilibrium for 1 minute in three successive trials.

    • Scoring: Pass/Fail.

Phase 3: Data Analysis & Pharmacological Indices

To rank the urea derivatives, you must calculate the therapeutic window using Probit Analysis (Litchfield and Wilcoxon method).

Key Metrics Table:

MetricDefinitionCalculationDesired Outcome
ED50 Median Effective DoseDose protecting 50% of animals in MES or scPTZ.Lower is better (High Potency).
TD50 Median Toxic DoseDose causing neurotoxicity in 50% of animals (Rotarod).Higher is better (Low Toxicity).
PI Protective Index

> 1.0 is mandatory. > 5.0 is excellent.

Phase 4: Mechanistic Validation (In Vitro)

Urea derivatives frequently act as "state-dependent" sodium channel blockers. They bind to the channel when it is in an inactivated state (during high-frequency firing, i.e., a seizure), preventing it from recovering to fire again.

DOT Diagram 2: Proposed Mechanism of Action

MOA_Urea Resting Na+ Channel (Resting State) Open Na+ Channel (Open/Firing) Resting->Open Depolarization Inactive Na+ Channel (Inactivated) Open->Inactive Repolarization Inactive->Resting Recovery Block Stabilized Inactive State (Refractory Period Extended) Inactive->Block Drug Bound Urea Urea Derivative (Drug) Urea->Inactive High Affinity Binding Block->Resting Recovery Blocked

Figure 2: State-dependent block of Voltage-Gated Sodium Channels by urea derivatives. The drug selectively binds to the inactivated state, preventing high-frequency repetitive firing without blocking normal neurotransmission.

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (2026). Epilepsy Therapy Screening Program (ETSP) Protocols. NIH. Available at: [Link]

  • Castel-Branco, M. M., et al. (2009).[5] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[2][6] Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. Available at: [Link]

  • Bialer, M., et al. (2007). Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid.[7][8] Journal of Medicinal Chemistry, 50(23), 5833-5839. Available at: [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. Available at: [Link]

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association, 46(3), 208-209. (The seminal Rotarod paper).

Sources

Practical application of computational docking with 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for: 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Abstract

This guide details the computational docking workflow for 3-Methyl-1-[(pyridazin-3-yl)methyl]urea , a privileged scaffold combining the


-deficient pyridazine ring with a flexible urea linker. Due to its structural homology with known Soluble Epoxide Hydrolase (sEH)  inhibitors and Type II Kinase inhibitors , this protocol focuses on optimizing electrostatic grids and conformational sampling to predict binding modes with high fidelity.
Molecule Analysis & Target Selection
1.1 Structural Pharmacophore

The molecule consists of three distinct pharmacophoric distinct zones that dictate the docking strategy:

  • Pyridazine Head (Acceptor): A

    
    -deficient aromatic ring containing two adjacent nitrogens. It acts as a weak base and a critical hydrogen bond acceptor (HBA).
    
  • Methylene Bridge (Rotatable): The -CH2- linker introduces specific torsional freedom, requiring precise conformational sampling during ligand preparation.

  • Methylurea Tail (Donor/Acceptor): The urea moiety is the primary "anchor," capable of forming a bidentate hydrogen bond network (typically with Asp/Glu residues in kinases or Tyr residues in sEH).

1.2 Biological Context & Target Selection

Based on the urea-pyridazine topology, this protocol utilizes two validated targets for docking simulation:

  • Primary Target: Soluble Epoxide Hydrolase (sEH). The urea moiety is the classic pharmacophore for sEH inhibition, binding to the catalytic tyrosine triad.

  • Secondary Target: p38 MAP Kinase. Pyridazine derivatives frequently target the ATP-binding pocket, often utilizing the urea group to interact with the DFG-motif (Glu71).

Computational Workflow (Graphviz)

The following diagram outlines the logic flow from ligand preparation to interaction profiling.

DockingWorkflow Ligand Ligand: 3-Methyl-1-[(pyridazin-3-yl)methyl]urea Prep Ligand Preparation (Epik/LigPrep) pH 7.4 +/- 2.0 Ligand->Prep Conf Conformational Sampling (Torsional Analysis of -CH2- Bridge) Prep->Conf Dock Docking Execution (AutoDock Vina / Glide SP) Conf->Dock Target Target Selection (PDB: 4OD0 - sEH) Grid Grid Generation (Focus: Tyr383/Tyr466) Target->Grid Grid->Dock Score Scoring & Filtering (dG < -7.0 kcal/mol) Dock->Score Validation Interaction Profiling (H-Bond Geometry Check) Score->Validation

Caption: Integrated workflow for docking pyridazinyl-urea derivatives, emphasizing the convergence of ligand conformational analysis and receptor grid optimization.

Detailed Experimental Protocol
Phase 1: Ligand Preparation

Objective: Generate accurate 3D coordinates and protonation states.

  • Software: LigPrep (Schrödinger) or OpenBabel.

  • Step 1 (2D to 3D): Convert the SMILES string CNNC(=O)NCc1ccnnc1 to a 3D structure.

  • Step 2 (Tautomerization): The pyridazine ring is stable, but the urea hydrogens are mobile. Generate tautomers at pH 7.4. Critical: Ensure the trans,trans conformation of the urea is sampled, as it is the bioactive conformation for sEH binding.

  • Step 3 (Minimization): Minimize energy using the OPLS3e force field to relieve steric clashes in the methylene bridge.

Phase 2: Receptor Grid Generation (sEH Case Study)

Objective: Define the binding pocket with electrostatic precision.

  • Target PDB: 4OD0 (Crystal structure of human sEH).

  • Step 1 (Clean Up): Remove water molecules except those bridging the catalytic triad (if any). Remove the native ligand.

  • Step 2 (H-Bond Optimization): Optimize the orientation of Tyr383 and Tyr466 . These residues must act as H-bond donors to the urea carbonyl of our ligand.

  • Step 3 (Grid Box):

    • Center: X: 12.4, Y: 22.1, Z: 18.5 (Approximate active site center).

    • Size:

      
       Å.
      
    • Note: Do not use a global search; focus on the catalytic tunnel.

Phase 3: Docking Parameters

Software: AutoDock Vina (Open Source) or Glide (Commercial).

ParameterSetting (AutoDock Vina)Rationale
Exhaustiveness 32High sampling required for the flexible methylene linker.
Energy Range 4 kcal/molRetain diverse poses for post-docking analysis.
Num Modes 10Sufficient to capture the primary binding cluster.
Rotatable Bonds 3Methyl, Urea-N, Methylene-C bonds must be active.
Phase 4: Post-Docking Validation (The "Self-Validating" Step)

A valid pose for this specific molecule must satisfy the following geometric criteria. If these are not met, the pose is likely an artifact.

  • The Urea Anchor: The urea carbonyl oxygen must form H-bonds with Tyr383-OH and Tyr466-OH (Distance

    
     Å).
    
  • The Pyridazine Stack: The pyridazine ring should occupy the hydrophobic pocket, potentially forming

    
    -stacking interactions with Trp336  or Phe  residues depending on the isoform.
    
  • Linker Strain: Inspect the C-N-C angles of the -(pyridazin-3-yl)methyl group. Angles deviating

    
     from ideal (
    
    
    
    ) indicate a strained, unrealistic pose.
Mechanism of Action Visualization

The following diagram illustrates the predicted binding mechanism of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea within the sEH active site, derived from the docking logic.

InteractionMap Tyr383 Tyr383 (Donor) Urea_O Urea C=O (Acceptor) Tyr383->Urea_O H-Bond (2.8 Å) Tyr466 Tyr466 (Donor) Tyr466->Urea_O H-Bond (2.9 Å) Trp336 Trp336 (Hydrophobic) Asp335 Asp335 (Catalytic) Urea_NH Urea -NH (Donor) Urea_NH->Asp335 H-Bond (Optional) P_Ring Pyridazine Ring (Aromatic) P_Ring->Trp336 Pi-Stacking

Caption: Interaction map showing the critical "Urea Anchor" stabilizing the ligand via the Tyrosine triad.

Troubleshooting & Optimization
IssueProbable CauseSolution
Ligand fails to dock Steric clash in the methylene bridge.Pre-minimize the ligand with a constrained urea planarity.
Low affinity scores Incorrect protonation of Pyridazine.Ensure Pyridazine N is neutral (unprotonated) at pH 7.4 to maintain hydrophobicity.
Urea not binding Tyr Grid box center is off.Recenter grid specifically on the midpoint between Tyr383 and Tyr466 OH groups.
References
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2021).[1][2] Context: Establishes the pyridazine ring as a validated kinase and enzyme inhibitor scaffold. URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (NIH/PMC). Context: Details the "Urea Anchor" mechanism in sEH and kinase inhibitors. URL:[Link]

  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore. Source:[3][4][5][6][7][8] Current Bioactive Compounds (2024).[7] Context: Reviews biological targets specifically for pyridazine-3-yl derivatives. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing In-Vivo Stability of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with 3-Methyl-1-[(pyridazin-3-yl)methyl]urea during in-vivo studies. Our goal is to provide a framework of scientifically-grounded, actionable strategies to improve compound stability, ensure data reproducibility, and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea.

Q1: What are the primary chemical liabilities of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea that affect its in-vivo stability?

A1: The structure of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea contains two key moieties with known stability concerns: the urea linkage and the pyridazine ring.

  • Urea Moiety: Urea derivatives can be susceptible to both chemical and metabolic instability.[1] The urea bond can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally more stable in a pH range of 4-8.[2][3] In-vivo, it can be a target for enzymatic degradation by amidases.

  • Pyridazine Ring: As a π-electron deficient heteroaromatic system, the pyridazine ring is prone to metabolic modification.[4] The nitrogen atoms withdraw electron density, making the ring susceptible to oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to hydroxylation or complete ring cleavage, resulting in rapid clearance of the compound.[5][6][7]

Q2: Why is poor in-vivo stability a critical issue for my research?

A2: Poor in-vivo stability directly impacts the reliability and translatability of your experimental results. If the compound degrades too quickly, it may not reach its intended biological target at a sufficient concentration or for a long enough duration to exert a therapeutic effect.[8] This leads to several critical problems:

  • Underestimation of Efficacy: Rapid clearance can make a potentially potent compound appear inactive.

  • Poor Pharmacokinetic (PK) Profile: Results in a short half-life, low exposure (AUC), and high variability between subjects.

  • Increased Dosing Requirements: To compensate for rapid degradation, higher or more frequent doses may be needed, which can increase the risk of off-target toxicity.

  • Difficulty in Establishing a Dose-Response Relationship: High variability and low exposure make it challenging to correlate the administered dose with the observed biological effect.

Q3: What is the difference between chemical stability and metabolic stability?

A3: Both are crucial, but they describe different degradation processes.

  • Chemical Stability refers to the compound's intrinsic stability in a specific chemical environment (e.g., dosing vehicle, GI tract). Degradation occurs through non-enzymatic chemical reactions like hydrolysis, oxidation, or photolysis.[9]

  • Metabolic Stability refers to the compound's susceptibility to degradation by metabolic enzymes, primarily in the liver but also in other tissues like the gut wall, plasma, and lungs. This is a major driver of in-vivo clearance for many drug candidates.

Q4: What initial, simple steps can I take to assess my compound's stability?

A4: Before proceeding to complex in-vivo studies, several in-vitro assays can provide valuable predictive data:

  • Aqueous Buffer Stability: Incubate the compound in buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) to simulate conditions in the stomach, intestine, and blood. This assesses its intrinsic chemical stability.

  • Plasma Stability Assay: Incubate the compound in plasma from the relevant animal species (and human) to evaluate its susceptibility to plasma enzymes.

  • Liver Microsomal Stability Assay: This is a key in-vitro assay that uses liver microsomes containing CYP enzymes to predict the rate of hepatic metabolism. A high clearance rate in this assay often correlates with poor in-vivo stability.

Troubleshooting Guide: Common In-Vivo Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My compound shows rapid clearance and a short half-life in pharmacokinetic (PK) studies.

  • Plausible Causes:

    • Extensive Hepatic Metabolism: The pyridazine ring or other parts of the molecule are likely being rapidly metabolized by liver enzymes (CYPs).

    • Chemical Instability: The compound may be degrading in the systemic circulation due to pH-mediated hydrolysis of the urea group.

  • Solutions & Scientific Rationale:

    • Structural Modification (Prodrug Approach): Mask the metabolically labile sites. A prodrug strategy can temporarily modify the urea or another susceptible group, rendering it inactive and less prone to metabolism.[10] The prodrug is then designed to convert to the active parent compound at the target site.

    • Co-administration with a CYP Inhibitor: While not a long-term solution, administering the compound with a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole, ABT) in preclinical studies can demonstrate if CYP-mediated metabolism is the primary clearance pathway. A significant increase in exposure and half-life in the presence of the inhibitor confirms this hypothesis.

    • Advanced Formulation Strategies: Encapsulating the drug can protect it from metabolic enzymes and control its release.

      • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic pathway, partially bypassing first-pass metabolism in the liver.[11]

      • Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles can shield it from degradation and alter its biodistribution.[12]

Problem: The oral bioavailability of my compound is very low (<5%).

  • Plausible Causes:

    • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many modern drug candidates exhibit poor water solubility.[12]

    • High First-Pass Metabolism: The compound is absorbed from the gut but is extensively metabolized in the gut wall and/or liver before it can reach systemic circulation.

    • Chemical Degradation in the Stomach: The low pH of the stomach may be causing hydrolysis of the urea moiety.

  • Solutions & Scientific Rationale:

    • Enhance Solubility with Advanced Formulations:

      • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix at a molecular level prevents crystallization and can significantly improve its dissolution rate and solubility.[13][14] Common polymers include PVP, HPMC, and Soluplus®.

      • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[11]

      • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, with the hydrophobic interior holding the drug and the hydrophilic exterior improving interaction with water.[11]

    • Protect from Degradation and Metabolism:

      • Enteric Coating: Applying a pH-sensitive polymer coating to a tablet or capsule can protect the compound from the acidic environment of the stomach and allow it to dissolve only in the higher pH of the small intestine.[15]

      • Formulation with Excipients: Select excipients that enhance stability.[16][17][18] For example, using buffering agents in the formulation can help maintain a local pH where the compound is more stable.

Problem: I'm observing significant degradation of the compound in my dosing formulation before administration.

  • Plausible Causes:

    • Incompatible Vehicle: The pH, excipients, or solvent system of the formulation vehicle may be promoting chemical degradation.

    • Hydrolysis: The urea group is known to be unstable outside a pH range of 4-8.[2][3] If your vehicle is strongly acidic or basic, hydrolysis is likely.

    • Oxidation: The pyridazine ring may be susceptible to oxidation, which can be catalyzed by impurities or exposure to light and air.

  • Solutions & Scientific Rationale:

    • Optimize Formulation pH and Buffer: Prepare formulations in a buffer system that maintains the pH within the compound's optimal stability range (likely pH 4-8). Conduct a buffer screen to identify the most suitable system (e.g., citrate, phosphate, lactate).[2]

    • Use Co-solvents or Non-Aqueous Vehicles: If aqueous instability is high, consider using a co-solvent system (e.g., with PEG-400, propylene glycol, or ethanol) to reduce the activity of water. In some cases, a non-aqueous lipid or oil-based formulation may be necessary.[8]

    • Add Stabilizing Excipients: Include antioxidants (e.g., ascorbic acid, BHT) if oxidation is suspected. Chelating agents (e.g., EDTA) can be added to sequester metal ions that may catalyze degradation.

    • Prepare Formulations Fresh: As a standard practice, always prepare dosing formulations immediately before use and store them protected from light and at a controlled temperature (e.g., on ice) until administration.

Visualizations: Workflows and Degradation Pathways
Potential Degradation Pathways

The following diagram illustrates the primary chemical and metabolic liabilities of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea.

Potential Degradation Pathways Parent 3-Methyl-1-[(pyridazin-3-yl)methyl]urea Metabolic Metabolic Degradation (e.g., Liver CYPs) Parent->Metabolic Chemical Chemical Degradation (e.g., Hydrolysis) Parent->Chemical Oxidized Oxidized Metabolites (e.g., Pyridazine N-oxide, Hydroxylated Pyridazine) Metabolic->Oxidized Oxidation Cleaved Ring-Cleaved Metabolites Metabolic->Cleaved Ring Cleavage Hydrolyzed Hydrolysis Products (3-aminomethylpyridazine + Methyl Isocyanate derivative) Chemical->Hydrolyzed pH-dependent hydrolysis of urea

Caption: Potential chemical and metabolic degradation routes for the target compound.

Formulation Strategy Decision Tree

This decision tree provides a logical workflow for selecting an appropriate formulation strategy based on initial compound characterization.

Formulation Strategy Decision Tree Start Start: Characterize Compound (Solubility, Permeability, Stability) Solubility Is aqueous solubility low? Start->Solubility Metabolism Is first-pass metabolism high? Solubility->Metabolism No ASD Strategy: Amorphous Solid Dispersion (ASD) Particle Size Reduction Solubility->ASD Yes GI_Stability Is compound unstable in gastric pH? Metabolism->GI_Stability No Lipid Strategy: Lipid-Based System (SEDDS) Bypass First-Pass Metabolism Metabolism->Lipid Yes Enteric Strategy: Enteric Coating Protect from Acid GI_Stability->Enteric Yes Standard Use Standard Aqueous Vehicle (e.g., Saline + Co-solvent) GI_Stability->Standard No ASD->Metabolism Lipid->GI_Stability

Caption: A decision-making tool for selecting an appropriate formulation strategy.

Detailed Experimental Protocols
Protocol 1: In-Vitro Plasma Stability Assay

Objective: To determine the stability of the test compound in plasma from a target species over time.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled, heparinized plasma from the target species (e.g., rat, mouse, human)

  • 96-well incubation plate and plate sealer

  • Water bath or incubator set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the plasma to 37°C for 15 minutes.

  • Spike the test compound into the plasma to a final concentration of 1 µM. (Ensure the final DMSO concentration is <0.5%). Mix gently.

  • Immediately withdraw a 50 µL aliquot for the T=0 time point and add it to a well in the 96-well plate containing 200 µL of ice-cold quenching solution. This stops the reaction.

  • Place the plate with the remaining plasma in the 37°C incubator.

  • Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120 minutes). Quench each aliquot immediately as in step 3.

  • As a control, run a parallel incubation in heat-inactivated plasma to distinguish enzymatic from chemical degradation.

  • Once all time points are collected, seal the plate, vortex for 5 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the peak area of the parent compound at each time point relative to the internal standard.

  • Calculate the percentage of compound remaining at each time point compared to T=0 and determine the in-vitro half-life (t½).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To improve the solubility and dissolution rate of the test compound by creating an amorphous dispersion in a polymer matrix.

Materials:

  • Test compound

  • Polymer (e.g., HPMC-AS, PVP VA/64, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture) capable of dissolving both the compound and the polymer.

  • Laboratory-scale spray dryer

  • Analytical balance, magnetic stirrer

  • Differential Scanning Calorimeter (DSC) and Powder X-Ray Diffractometer (PXRD) for characterization.

Procedure:

  • Formulation Preparation:

    • Determine the desired drug-to-polymer ratio (e.g., 25:75 w/w).

    • Completely dissolve both the test compound and the polymer in the selected solvent system to create a clear solution. A typical solids concentration is 2-10% (w/v).

  • Spray Drying Process:

    • Set up the spray dryer with the appropriate nozzle and cyclone.

    • Optimize the spray drying parameters:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to avoid thermal degradation of the compound.

      • Atomization Gas Flow Rate: Controls droplet size.

      • Feed Pump Rate: Controls the rate at which the solution is introduced.

    • Prime the system by running pure solvent through it first.

    • Initiate the spray drying process with the drug/polymer solution.

  • Product Collection & Drying:

    • The solid ASD powder will be collected in the cyclone collection vessel.

    • After the run is complete, carefully collect the powder.

    • Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • DSC Analysis: Perform a heat-cool-heat cycle. The absence of a sharp melting endotherm for the drug indicates it is in an amorphous state. A single glass transition temperature (Tg) for the dispersion is expected.

    • PXRD Analysis: Analyze the powder. The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" pattern confirms the amorphous nature of the sample.

    • Dissolution Testing: Perform a dissolution test comparing the ASD to the raw crystalline compound to confirm the enhancement in dissolution rate and extent.

References
  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
  • Spectroscopy. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Alkan Chemical Europe. (2025, August 27). The Role of Pharmaceutical Excipients in Modern Formulations.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
  • Applied Pharmaceutical Innovation. (2025, December 12). A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability.
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Journal of Chemical and Pharmaceutical Research. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation.
  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria....
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • ResearchGate. (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives.
  • MDPI. (2023, February 2). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • ResearchGate. Plasmin activation of N-nitroso-urea-based prodrugs.
  • World Pharma Today. (2026, February 7). Formulation Strategies for Improving Drug Bioavailability.
  • PMC. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology.
  • Baran Lab. (2021, January 23). Prodrug Strategies.
  • PMC. (2020, July 1). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Frontiers. (2018, September 11). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism.
  • ResearchGate. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • ResearchGate. A) Stepwise release mechanism of covalent prodrug systems (e. g., an....
  • MDPI. (2014, July 10). The Medicinal Chemistry of Imidazotetrazine Prodrugs.
  • ResearchGate. Physical Properties of Pyridazines.
  • RSC Publishing. (2025, September 30). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity.
  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • ACS Chemical Health & Safety. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine.
  • PubMed. (2014, May 15). Stability of urea in solution and pharmaceutical preparations.
  • Journal of Cosmetic Science. (2014, May). Stability of urea in solution and pharmaceutical preparations.
  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture.
  • Taylor & Francis Online. Imidazolidinyl urea – Knowledge and References.
  • MedCrave online. (2015, January 27). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters.

Sources

Refining assay conditions for reproducible results with urea-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining assay conditions for reproducible results with urea-based compounds. Operator: Senior Application Scientist Status: Active Support Session

Introduction: The "Urea Paradox"

Welcome. If you are here, you are likely observing inconsistent IC50 values, time-dependent potency shifts, or "steep" dose-response curves with your urea-based scaffolds (e.g., diarylureas, sulfonylureas).

Urea linkages are privileged scaffolds in medicinal chemistry (common in kinase inhibitors like Sorafenib), valued for their ability to form hydrogen bond networks within active sites. However, these same physicochemical properties create a "paradox": the features that drive potency also drive poor solubility, colloidal aggregation, and chemical instability in aqueous buffers.

This guide moves beyond basic protocols to address the causality of these failures, providing self-validating systems to ensure your data is real.

Module 1: The Aggregation Artifact (PAINS)

The Issue: Your compound shows high potency, but the dose-response curve is unusually steep (Hill slope > 2.0). The Cause: Urea-based compounds are notorious "aggregators." At micromolar concentrations, they can form colloidal particles that sequester enzyme on their surface. This is a non-specific physical effect, not a specific binding event. This phenomenon classifies many ureas as PAINS (Pan-Assay Interference Compounds).

Diagnostic Workflow: The Detergent Sensitivity Test

To validate if your inhibition is specific or aggregation-based, you must stress-test the assay with a non-ionic detergent.[1]

Step-by-Step Protocol:

  • Baseline Assay: Run your standard dose-response curve (10-point dilution).

  • Detergent Spike: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: Tween-20 (0.05%) is an alternative if your protein is sensitive to Triton.

  • Comparison: Run the same compound in the detergent-spiked buffer.

Data Interpretation Table:

ObservationHill SlopeEffect of Detergent (0.01%)ConclusionAction
Scenario A ~1.0 (0.8 - 1.[1]2)IC50 remains stable (within 2-fold)True Binder Proceed with optimization.
Scenario B > 1.5 (Steep)IC50 shifts dramatically (> 10-fold loss of potency)Aggregator (Artifact) Compound is forming colloids. Discard or re-engineer scaffold.
Scenario C > 1.5 (Steep)IC50 remains stableStoichiometric Binder Rare. Check enzyme concentration; [E] might be >>

.
Visual Logic: Aggregation Decision Tree

AggregationLogic node_start Start: Analyze Dose-Response node_hill Check Hill Slope (nH) node_start->node_hill node_steep nH > 1.5 (Steep) node_hill->node_steep Warning Sign node_normal nH ~ 1.0 (Standard) node_hill->node_normal Normal node_detergent Run Detergent Sensitivity Test (Add 0.01% Triton X-100) node_steep->node_detergent node_true CONCLUSION: Specific Binder node_normal->node_true node_shift Potency Loss (>10x) node_detergent->node_shift node_stable Potency Stable node_detergent->node_stable node_false CONCLUSION: False Positive (Aggregation) node_shift->node_false node_stable->node_true

Caption: Logical workflow for distinguishing specific urea-based inhibition from colloidal aggregation artifacts.

Module 2: Chemical Stability & The "Thiol Trap"

The Issue: IC50 values shift significantly depending on how long the compound incubates with the buffer, or results vary between DTT-rich and DTT-free assays. The Cause: Urea linkages, while generally stable, can undergo hydrolysis or elimination to form isocyanates, especially in


-substituted ureas.
  • The Danger: Isocyanates are potent electrophiles. If your assay buffer contains nucleophiles like Dithiothreitol (DTT) or

    
    -Mercaptoethanol (BME) , the isocyanate will react with the thiol, depleting the inhibitor and forming an inactive adduct.
    
Mechanism of Interference
  • Decomposition: Urea

    
     Isocyanate + Amine
    
  • Interference: Isocyanate + Buffer Thiol (DTT)

    
     Thiol-Carbamate (Inactive)
    
Troubleshooting Protocol: The Nucleophile Check

If you suspect stability issues, perform a Time-Dependent Pre-incubation Assay :

  • Prepare Stocks: Fresh DMSO stock vs. 24-hour aged stock (in buffer).

  • Buffer Variation:

    • Condition A: Standard Buffer (+ 1 mM DTT).

    • Condition B: Thiol-Free Buffer (or use TCEP, which is less nucleophilic).

  • Readout: If the compound loses potency in Condition A over time but is stable in Condition B, your urea is reacting with the DTT.

Recommendation: Switch reducing agents. Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT/BME for urea-based libraries. TCEP is stable and does not contain a nucleophilic thiol group that reacts with isocyanates.

Visual Logic: The Isocyanate Pathway

UreaStability Urea Urea Compound (Active Inhibitor) Isocyanate Isocyanate Intermediate (Highly Reactive) Urea->Isocyanate Hydrolysis/Elimination (pH/Temp dependent) Amine Amine Byproduct Urea->Amine Adduct Thiol-Carbamate Adduct (INACTIVE) Isocyanate->Adduct Rapid Reaction with Buffer Thiol Target Biological Target (Enzyme) Isocyanate->Target Covalent Mod (Rare) DTT Buffer Reagent: DTT / BME (Thiol) DTT->Adduct

Caption: The chemical instability pathway where buffer components (DTT) deplete the active urea inhibitor.

Module 3: Solubility & Stock Management

The Issue: "Crashing out." Visible precipitate or high variability between replicates. The Cause: Direct dilution of hydrophobic ureas from 100% DMSO to aqueous buffer (e.g., 10 mM


 10 

M) creates a massive polarity shock, causing immediate micro-precipitation that is invisible to the naked eye.
Protocol: The Intermediate Dilution Step

Never dilute directly from high-concentration stock to assay buffer. Use a "stepping stone" approach to maintain solubility.

Correct Workflow:

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock: Dilute to 100

    
    M in 10% DMSO / 90% Buffer .
    
    • Why? This keeps the compound solubilized while introducing water gradually.

  • Final Assay Mix: Dilute the Intermediate Stock 1:10 into the final assay well.

    • Final Result: 10

      
      M compound in 1% DMSO.
      

DMSO Tolerance Table (General Reference)

Assay TypeMax Recommended DMSO %Notes
Biochemical (Enzymatic)1.0% - 5.0%Validate with "DMSO Titration" control.
Cell-Based (Mammalian)0.1% - 0.5%Cells are highly sensitive; DMSO > 0.5% induces stress.
Biophysical (SPR/ITC)1.0% - 2.0%Match DMSO exactly in running buffer to avoid "bulk shift."
Frequently Asked Questions (FAQs)

Q: My urea compound has an IC50 of 500 nM, but the Hill slope is 4.0. Is it real? A: Highly unlikely. A Hill slope of 4.0 implies extreme cooperativity, which is rare for small molecule inhibitors. This is a classic signature of colloidal aggregation . Perform the Triton X-100 test immediately (See Module 1).

Q: Can I use TCEP instead of DTT for all urea assays? A: Yes, and you should. TCEP is a stronger reducing agent, is stable over a wider pH range, and crucially, lacks the nucleophilic thiol that reacts with isocyanates derived from urea hydrolysis.

Q: How do I store urea-based compound stocks? A: Store as solids whenever possible. If in DMSO, store at -20°C or -80°C, but avoid repeated freeze-thaw cycles . Moisture uptake by DMSO promotes hydrolysis of the urea linkage. Use single-use aliquots.

Q: I see "time-dependent inhibition." Is my compound a covalent inhibitor? A: Not necessarily. While some ureas can act covalently, time-dependency is also a hallmark of instability . If the compound decomposes to an isocyanate, the isocyanate might covalently modify the protein (non-specifically), or the compound might simply be degrading, changing the effective concentration over time.

References
  • Assay Guidance Manual (NCBI). Hill Slope Analysis to Identify Aggregation. [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[2][3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry.[2] [Link]

  • Hermann, J. C., et al. (2008). TCEP is a superior reducing agent to DTT for protein purification and crystallization. (Contextual reference for TCEP stability). [Link]

  • Coles, S. J., et al. (2009). Urea hydrolysis and isocyanate formation. (Mechanistic background on urea stability). [Link]

Sources

Addressing off-target effects of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-Methyl-1-[(pyridazin-3-yl)methyl]urea (referred to herein as MPMU-1 ).[1][2]

MPMU-1 is a small-molecule urea derivative often utilized as a chemical fragment or early-stage lead in kinase and hydrolase inhibitor discovery.[1][2] However, its simplified scaffold—containing a hydrogen-bond-rich urea linker and a nitrogen-dense pyridazine ring—makes it prone to "polypharmacology" (off-target effects).[1][2]

Ticket ID: MPMU-OT-2025 Status: Open Assigned Specialist: Senior Application Scientist, ChemBiology Division[1][2]

🔬 Executive Summary: The MPMU-1 Scaffold Challenge

User Query: "I am observing phenotypic effects with MPMU-1 in my cellular models that do not align with my primary target knockdown data. How do I validate specificity?"

Technical Insight: MPMU-1 (3-Methyl-1-[(pyridazin-3-yl)methyl]urea) belongs to a class of heteroaryl-urea scaffolds .[1][2] While often designed to target specific kinases (e.g., p38 MAPK) or hydrolases (e.g., Soluble Epoxide Hydrolase/sEH), this motif is chemically "sticky."[2]

  • The Urea Linker: Mimics the ATP phosphate-binding region in kinases and the catalytic center of hydrolases.

  • The Pyridazine Ring: Can coordinate with heme iron (CYP enzymes) or act as a promiscuous hydrogen bond acceptor.[1]

If your cellular IC50 is significantly lower than your biochemical IC50, or if phenotypes persist in CRISPR-knockout lines, you are likely dealing with off-target engagement .[1][2]

🛠️ Troubleshooting Guide: Diagnostic Q&A

Issue 1: "My cellular potency (EC50) is 100x stronger than the biochemical IC50."

Diagnosis: This "potency mismatch" often indicates the compound is hitting a secondary target essential for cell survival, rather than your primary target. Action Plan:

  • Rule out Transporter Effects: Ensure the compound isn't being actively pumped in (rare) or that your biochemical assay isn't using a truncated protein with lower affinity.

  • Check for "Frequent Hitters": Urea derivatives often inhibit Soluble Epoxide Hydrolase (sEH) or p38 MAPK inadvertently.[1][2]

    • Test: Run a Western blot for phospho-HSP27 (a downstream marker of p38 inhibition).[1][2] If p-HSP27 decreases upon MPMU-1 treatment but your target is unrelated to MAPK, you have a p38 off-target effect.[1][2]

Issue 2: "The phenotype persists even in cells where the target is knocked out (KO)."

Diagnosis: This is the definitive signature of an off-target effect.[1][2] The compound is killing/affecting the cell via a mechanism independent of your protein of interest (POI). Action Plan:

  • The "Rescue" Experiment: Transfect your KO cells with a drug-resistant mutant of your POI (if available).[1][2] If MPMU-1 still causes the phenotype, the effect is off-target.[1][2]

  • Use a Negative Control Probe: Synthesize N-methylated MPMU-1 (e.g., methylate the urea nitrogen). This usually abolishes hydrogen bonding capability.

    • Result: If the N-methyl analog (inactive on target) still causes the phenotype, the toxicity is chemically non-specific (e.g., membrane disruption or aggregation).

Issue 3: "I see massive cytotoxicity at concentrations >10 µM."

Diagnosis: At high micromolar concentrations, small ureas can form colloidal aggregates that sequester proteins non-specifically. Action Plan:

  • Detergent Test: Repeat your biochemical assay with 0.01% Triton X-100. If the inhibition disappears, MPMU-1 was acting as a colloidal aggregator, not a specific inhibitor.

📊 Data Visualization: Deconvolution Workflow

The following flowchart outlines the logic for validating MPMU-1 specificity.

MPMU_Validation_Workflow Start Observation: Phenotype Mismatch with MPMU-1 Step1 Step 1: CRISPR/RNAi KO of Target Start->Step1 Decision1 Does phenotype persist in KO cells? Step1->Decision1 True_OffTarget CONFIRMED OFF-TARGET (Compound acts independent of target) Decision1->True_OffTarget Yes (Phenotype Remains) Step3 Step 3: Cellular Thermal Shift Assay (CETSA) Decision1->Step3 No (Phenotype Lost) Step2 Step 2: Biochemical Profiling (Kinase Panel / sEH Assay) True_OffTarget->Step2 Identify the Off-Target Decision2 Is Target Stabilized? Step3->Decision2 Valid VALIDATED ON-TARGET (Proceed to Potency Optimization) Decision2->Valid Yes (Tm Shift > 2°C) Toxicity Non-Specific Toxicity (Aggregation/Membrane) Decision2->Toxicity No Shift

Caption: Logic flow for distinguishing on-target efficacy from off-target toxicity using genetic and biophysical controls.

🧪 Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for MPMU-1

Objective: Confirm MPMU-1 physically engages the target protein inside living cells.[1][2]

  • Preparation: Treat 1x10^6 cells with MPMU-1 (5x EC50) and DMSO (control) for 1 hour.

  • Harvest: Wash with PBS, add protease inhibitors, and resuspend.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) using liquid nitrogen to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable proteins form the pellet; soluble/bound proteins remain in supernatant).

  • Detection: Run supernatant on SDS-PAGE/Western Blot.[1][2]

  • Analysis: Plot band intensity vs. Temperature.

    • Success Criteria: MPMU-1 should shift the aggregation temperature (

      
      ) of the target protein by >2°C  compared to DMSO.[1][2]
      
Protocol B: Negative Control Synthesis (N-Methylation)

Objective: Create a "dead" analog to prove chemical specificity.

  • Concept: The urea protons (-NH-CO-NH-) are critical for hydrogen bonding with the target's active site (e.g., the hinge region of a kinase).[1][2]

  • Method: Methylate the nitrogen adjacent to the pyridazine ring.

  • Validation: If the N-methylated analog loses biochemical potency against the target but retains cellular cytotoxicity, the cytotoxicity is non-specific .

📊 Comparative Analysis: Validation Methods

MethodSpecificityThroughputCostBest For...
CRISPR/Cas9 KO HighLowLowDefinitive proof that the phenotype is target-driven.[1][2]
CETSA MediumMediumLowProving physical binding in intact cells.[2]
Kinase Panel HighHighHighIdentifying specific kinase off-targets (e.g., p38, JNK).[1][2]
Proteomics (Chem-Seq) Very HighLowVery HighUnbiased discovery of unknown off-targets.[1][2]

📚 References

  • Lin, A., et al. (2019). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine. Link[1][2]

    • Context: Establishes the "gold standard" of using CRISPR KO to validate small molecule specificity.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link[1][2]

    • Context: The definitive protocol for performing CETSA to validate MPMU-1 binding.[1][2]

  • Smith, P.A., et al. (2010). "Fractionation-based chemical proteomics for the identification of off-targets."[1][2] Nature Methods. Link

    • Context: Methodologies for identifying what MPMU-1 is binding to if not the primary target.[1][2]

  • Arrowsmith, C.H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology. Link

    • Context: Discusses the risks of "PAINS" and promiscuous scaffolds like simple ureas.

Disclaimer: This guide is for research purposes only. MPMU-1 is not approved for clinical use.[1][2][3]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide practical, in-depth guidance on mitigating the toxicity of novel heterocyclic urea derivatives. The information herein is structured to address common challenges through a combination of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the early stages of a drug discovery campaign involving heterocyclic ureas.

Q1: Why are heterocyclic urea derivatives prone to toxicity issues?

Heterocyclic ureas are a versatile scaffold in medicinal chemistry, but their structural and electronic properties can present toxicity challenges.[1] The urea moiety itself is a strong hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] However, this same feature can lead to off-target binding. Additionally, the lipophilicity of many aryl-heterocyclic ureas can cause them to accumulate in membranes, leading to phospholipidosis or mitochondrial dysfunction. Finally, certain heterocyclic rings or their substituents can be metabolically activated by cytochrome P450 enzymes to form reactive metabolites, which are often a primary cause of idiosyncratic drug toxicities.[2][3]

Q2: What is the first step I should take when my lead compound shows cytotoxicity?

The first step is to determine the nature of the cytotoxicity and establish a therapeutic index. Is the toxicity observed only at concentrations significantly higher than the efficacy (IC50 or EC50) concentration? A preliminary assessment can be made by comparing the 50% cytotoxic concentration (CC50) in a normal cell line to the IC50 against the cancer cell line.[4] A selectivity index (SI = CC50/IC50) greater than 3 is generally considered a good starting point for a selective compound.[4] Concurrently, initiate in silico modeling to predict potential toxicophores and metabolic liabilities within your molecule.[5]

Q3: What is a "toxicophore" and how do I identify one in my molecule?

A toxicophore is a specific chemical substructure known to be associated with toxicity.[2][6] These moieties can either be inherently reactive or become reactive after metabolic bioactivation.[2][3] Identification can be achieved through:

  • Computational Prediction: Using in silico toxicology software to screen for known structural alerts.[5][7][8]

  • Literature Review: Searching for toxicity studies on compounds with similar heterocyclic or urea cores.

  • Metabolite Identification Studies: Incubating the compound with liver microsomes and using mass spectrometry to identify potential reactive metabolites.

Q4: How can bioisosteric replacement help reduce toxicity?

Bioisosterism involves replacing a functional group in a molecule with another that has similar physical or chemical properties, with the goal of improving efficacy, altering metabolism, or reducing toxicity.[9][10][11][12] For example, if a phenyl group is suspected of undergoing problematic metabolic oxidation, it could be replaced with a pyridine ring to change its metabolic profile.[10] Similarly, replacing a metabolically labile ester group with a more stable amide can reduce the formation of toxic metabolites.[9][13] This strategy is a cornerstone of medicinal chemistry for toxicity mitigation.[13]

Section 2: Troubleshooting Experimental Issues

This section provides a question-and-answer guide to specific experimental problems, their probable causes, and actionable solutions.

Problem 1: High cytotoxicity observed in initial MTT/MTS assay across multiple cell lines.

  • Question: My new diaryl urea compound is highly potent against my target, but it kills every cell line I test it on, even at low micromolar concentrations. What's happening?

  • Probable Cause: This suggests a general, non-specific cytotoxicity mechanism rather than on-target toxicity. Common culprits for this class of compounds include mitochondrial toxicity (disruption of the mitochondrial membrane potential) or membrane disruption due to high lipophilicity and/or cationic amphiphilic properties.

  • Troubleshooting & Solution Workflow:

    • Assess Physicochemical Properties: Calculate the cLogP and topological polar surface area (tPSA). If cLogP > 5, the compound may be too lipophilic.

    • Run a Mitochondrial Toxicity Assay: Use an assay like the JC-1 or TMRM assay to specifically measure changes in mitochondrial membrane potential.

    • Initiate Structure-Activity Relationship (SAR) Studies: Synthesize analogs to systematically lower lipophilicity.[14][15][16]

      • Strategy A (Reduce Lipophilicity): Replace lipophilic aromatic substituents (e.g., -CF3, -Cl) with more polar groups (e.g., -OH, -SO2NH2, small alkyl amides).

      • Strategy B (Introduce Polar Heterocycles): Replace a phenyl ring with a pyridine or pyrimidine ring to improve solubility and alter metabolic pathways.[10]

      • Strategy C (Bioisosteric Replacement): If a specific part of the molecule is implicated, use bioisosteric replacements to maintain activity while reducing toxicity.[9][11][12]

Problem 2: Compound shows time-dependent cytotoxicity and potential for reactive metabolites.

  • Question: My compound's cytotoxicity increases dramatically with longer incubation times (e.g., 48h vs. 24h). I also see a warning for "structural alerts" in my in silico prediction.[6] How do I confirm and address this?

  • Probable Cause: This profile is characteristic of a compound that is being converted into a toxic metabolite. The parent compound itself may be safe, but enzymes within the cells (or in liver S9 fractions, if used) are bioactivating it.[3]

  • Troubleshooting & Solution Workflow:

    • Confirm Metabolic Activation: Run a cytotoxicity assay in the presence and absence of a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole). If the toxicity is reduced in the presence of the inhibitor, this strongly suggests metabolic activation.

    • Perform a Glutathione (GSH) Trapping Assay: This is a gold-standard experiment. Incubate your compound with liver microsomes, NADPH (as a cofactor), and excess glutathione. GSH will "trap" electrophilic reactive metabolites, forming stable adducts that can be identified by LC-MS/MS. This can pinpoint the exact site of bioactivation on your molecule.

    • Block the Site of Metabolism: Once the "hotspot" on the molecule is identified, use medicinal chemistry strategies to block it.

      • Deuteration: Replace a hydrogen atom at the site of oxidation with deuterium. The heavier C-D bond is stronger and slows the rate of metabolism.

      • Fluorination: Placing a fluorine atom at or near the site of metabolism can block oxidation due to its strong electron-withdrawing effects.[12]

      • Structural Modification: Modify the group entirely, for example, by changing a terminal methyl group to a t-butyl group to prevent benzylic oxidation.

Problem 3: Compound flags for hERG inhibition or other off-target activities in a safety panel.

  • Question: My lead candidate was screened in a safety pharmacology panel and showed significant inhibition of the hERG potassium channel. How can I design this liability out?

  • Probable Cause: hERG channel binding is a major cause of acquired long QT syndrome and is a common reason for drug candidate failure. It is often associated with compounds that are basic, lipophilic, and have a planar structure.

  • Troubleshooting & Solution Workflow:

    • Analyze the Pharmacophore: Identify the key features of your molecule responsible for hERG binding. Typically, this involves a basic nitrogen atom and a lipophilic, aromatic region.

    • Reduce Basicity: Lower the pKa of any basic nitrogen atoms to below 7.4. This can be done by introducing electron-withdrawing groups nearby or by incorporating the nitrogen into a less basic heterocyclic system.

    • Reduce Lipophilicity & Increase Polarity: As with general cytotoxicity, reducing the overall cLogP is crucial. Adding polar functional groups can disrupt the hydrophobic interactions within the hERG channel pore.

    • Disrupt Planarity: Introduce steric bulk or rigid, non-planar ring systems to prevent the molecule from adopting the planar conformation that often favors hERG binding.

Section 3: Key Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This assay measures cell viability by assessing the mitochondrial-dependent reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[4][17]

Materials:

  • Cells of interest (e.g., HepG2 for liver toxicity, or a non-cancerous cell line like MRC-5[4])

  • 96-well cell culture plates

  • Complete growth medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin[17])

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of your heterocyclic urea derivative in growth medium. The final DMSO concentration should be <0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium + DMSO) and "positive control".

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will produce purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC50 value using non-linear regression.

Protocol 2: In Silico Toxicity Prediction Workflow

This protocol outlines a computational approach to preemptively identify liabilities.[5][7]

Tools:

  • Software with QSAR and toxicophore prediction capabilities (e.g., Schrödinger's predictive toxicology tools, DEREK Nexus, Toxtree).[7]

  • Molecular drawing software (e.g., ChemDraw, MarvinSketch).

Procedure:

  • Structure Preparation: Draw the 2D structure of your novel heterocyclic urea derivative.

  • Select Endpoints: Choose the toxicological endpoints you want to predict. Start with a broad panel including:

    • Mutagenicity (e.g., Ames test prediction).[18]

    • Hepatotoxicity.

    • Cardiotoxicity (specifically hERG inhibition).

    • Identification of structural alerts or toxicophores.[6]

  • Run Prediction Models: Input the structure into the software and run the prediction modules. The software compares fragments of your molecule to databases of known toxic structures.[5]

  • Analyze Results:

    • The output will typically provide a probability or a qualitative flag (e.g., "High Risk," "Probable Toxicophore") for each endpoint.

    • Crucially, the software should highlight the specific substructure within your molecule that is responsible for the alert.

  • Develop Mitigation Strategy: Use the information from the analysis to guide your chemical synthesis strategy, focusing on modifying or replacing the flagged toxicophores as described in the Troubleshooting section.

Section 4: Data Summarization & Visual Frameworks

Data Presentation

When performing SAR to reduce toxicity, it is crucial to track changes in both efficacy and toxicity.

Table 1: Example SAR Table for Toxicity Mitigation

Compound IDR1 GroupR2 GroupcLogPTarget IC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)
Lead-01-Cl-CF34.80.050.510
Analog-02-OH-CF34.10.082.531
Analog-03-Cl-CH2OH3.90.158.053
Analog-04-ClPyridyl3.50.12>20>167

This table demonstrates a successful strategy where modifications (analogs 2-4) systematically decreased lipophilicity (cLogP) and increased the selectivity index by reducing general cytotoxicity (increasing HepG2 CC50) while maintaining acceptable target potency.

Visual Frameworks (Graphviz)

Workflow for Investigating and Mitigating Cytotoxicity

This diagram outlines the decision-making process when a lead compound exhibits toxicity.

Toxicity_Workflow Start Novel Heterocyclic Urea Shows High Cytotoxicity InSilico In Silico Toxicity Prediction Start->InSilico Identify Potential Liabilities InVitro In Vitro Assay Cascade (MTT, MitoTox, etc.) Start->InVitro Confirm & Characterize Toxicity Mechanism SAR SAR-Guided Modification InSilico->SAR InVitro->SAR Guide Design Metabolism Metabolic Stability & Metabolite ID InVitro->Metabolism Is toxicity time-dependent? SAR->InVitro Test New Analogs Decision Low Toxicity Lead? SAR->Decision Optimized Analog Identified Metabolism->SAR Block Metabolic 'Hot Spots' End Proceed to In Vivo Toxicology Decision->End Yes Redesign Redesign Scaffold Decision->Redesign No Redesign->Start

Caption: A decision-making workflow for addressing cytotoxicity.

References

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • Sharma, P., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Deep Origin. (2024, December 11). Bioisosteres - Computational Chemistry Glossary.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.
  • SlideShare. isosterism, bioisosterism, target, ligand, receptor concepts, transport systems.
  • Singh, P. K., et al. (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Translational Medicine.
  • Schrödinger. Predictive Toxicology.
  • Syngene International Ltd. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment.
  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction.
  • ComplianceOnline. Understanding and avoiding safety risks associated with Toxicophores and Structure Alerts.
  • Wikipedia. Toxicophore.
  • El-Naggar, M., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules.
  • Ali, M. A., et al. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules.
  • GARDP. Structure-activity relationship (SAR).
  • Kalgutkar, A. S., et al. (2008, July 15). Toxicophores, reactive metabolites and drug safety: when is it a cause for concern? Expert Review of Clinical Pharmacology.
  • Gholampour, S., et al. (2025, April 22). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of Cheminformatics.
  • Radhakrishnan, R., et al. (2021, October 15). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry.
  • Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety. YouTube.
  • Patlolla, V. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Improving the Oral Bioavailability of Pyridazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for enhancing the oral bioavailability of pyridazine-based drug candidates. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, present both opportunities and challenges in drug design.[1][2][3] This resource offers troubleshooting advice and detailed protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the oral bioavailability of pyridazine compounds.

Q1: What are the primary physicochemical properties of pyridazine derivatives that influence their oral bioavailability?

A1: The oral bioavailability of pyridazine-based compounds is primarily governed by a balance of aqueous solubility and intestinal permeability. Key properties of the pyridazine ring that play a significant role include its inherent polarity and modest basicity (pKa ≈ 2.0).[1] While the polarity can enhance solubility, it may also limit membrane permeability.[1] Additionally, the two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which can be crucial for target interaction but may also impact physicochemical properties.[1][2][3]

Q2: My pyridazine candidate is classified as BCS Class II (low solubility, high permeability). What are the initial strategies I should consider?

A2: For Biopharmaceutics Classification System (BCS) Class II compounds, the primary goal is to improve the dissolution rate.[4] Initial strategies should focus on increasing the effective surface area of the drug and enhancing its solubility in the gastrointestinal fluids.[5][6] Techniques such as particle size reduction (micronization or nanosizing) and the use of amorphous solid dispersions are effective starting points.[5][7][8]

Q3: My pyridazine candidate is classified as BCS Class III (high solubility, low permeability). What are the recommended approaches?

A3: For BCS Class III compounds, the focus shifts to enhancing their ability to cross the intestinal epithelium.[9] A key strategy is the design of prodrugs that can leverage uptake transporters in the gut, such as peptide transporters (PEPT1).[9] Another approach is the co-administration with permeation enhancers, though this requires careful evaluation for potential toxicity.[9]

Q4: How does the metabolic stability of the pyridazine ring affect oral bioavailability?

A4: The pyridazine ring is generally considered to have low cytochrome P450 (CYP) inhibitory effects.[1] However, pyridazine-containing compounds can still be susceptible to first-pass metabolism in the gut wall and liver, which significantly reduces the amount of active drug reaching systemic circulation. Understanding the metabolic pathways of your specific candidate is crucial. Strategies to mitigate this include masking metabolic sites through a prodrug approach or using formulation strategies like lymphatic targeting for highly lipophilic compounds.[9]

Q5: Can efflux transporters in the intestine impact the absorption of my pyridazine drug candidate?

A5: Yes, efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs) can actively pump drugs from inside the intestinal cells back into the gut lumen, thereby reducing absorption and oral bioavailability.[10][11][12] If your compound is identified as a substrate for these transporters, strategies to overcome this include co-administration with efflux pump inhibitors or designing prodrugs that are not recognized by these transporters.[12]

Troubleshooting Guides

This section provides detailed solutions to specific experimental issues you may encounter.

Issue 1: Poor Aqueous Solubility of a Crystalline Pyridazine Compound

You've synthesized a promising pyridazine-based candidate, but initial tests show very low aqueous solubility (<10 µg/mL), which is hindering further in vitro and in vivo evaluation.

Troubleshooting Steps & Explanations
  • Confirm Solid-State Properties: Before attempting solubilization, characterize the solid form of your compound. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can identify the crystalline form and detect any polymorphism.[13] Different polymorphs can have significantly different solubilities.[6]

  • pH Modification: Given the weak basicity of the pyridazine ring, salt formation with strong acids can be an effective strategy to increase solubility for compounds with a suitable pKa.[1][5] This is often one of the simplest and most effective methods for ionizable compounds.[4]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7][14]

    • Micronization: Milling techniques can reduce particle size to the micron range, which can improve the dissolution rate.[8][15]

    • Nanonization: Creating a nanosuspension can further increase the surface area and saturation solubility.[16] This is particularly useful for BCS Class II and IV compounds.[7]

  • Formulation with Excipients:

    • Co-solvents: Using water-miscible organic solvents can enhance the solubility of nonpolar compounds.[8]

    • Surfactants: These can solubilize poorly soluble compounds by forming micelles.[14]

    • Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[6][14]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol is a standard method to determine the equilibrium solubility of a compound.[13]

  • Preparation: Add an excess amount of your pyridazine compound to a sealed glass vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline). The presence of excess solid is crucial.[13]

  • Equilibration: Place the vials in an isothermal shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[13]

  • Sample Collection: After equilibration, centrifuge the samples at high speed to separate the solid and liquid phases.[13] Carefully withdraw a clear aliquot of the supernatant.

  • Analysis: Dilute the supernatant and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Comparison of Solubility Enhancement Strategies
StrategyFold Increase in Solubility (Example)AdvantagesDisadvantages
pH Adjustment (Salt Formation) 10-100x[5]Simple, cost-effective.Only for ionizable drugs; risk of precipitation upon pH change.
Micronization 2-10xEstablished technology.May not be sufficient for very poorly soluble drugs.
Nanosuspension 10-1000x[16]Significant increase in surface area and dissolution velocity.Can be complex to manufacture and maintain stability.
Amorphous Solid Dispersion 10-1000xHigh drug loading possible; significant solubility enhancement.Physical instability (recrystallization) is a major concern.
Cyclodextrin Complexation 10-500x[6]Can improve stability as well as solubility.Potential for toxicity at high cyclodextrin concentrations.
Issue 2: Low Intestinal Permeability Despite Adequate Solubility

Your pyridazine candidate (BCS Class III or IV) shows good aqueous solubility but exhibits poor transport across Caco-2 cell monolayers, suggesting low intestinal permeability.

Troubleshooting Steps & Explanations
  • Prodrug Approach: This is a primary strategy for improving the permeability of poorly absorbed drugs.[9][17]

    • Mechanism: A prodrug is a bioreversible derivative of the active drug.[16] By masking polar functional groups or adding lipophilic moieties, the prodrug can enhance passive diffusion across the intestinal membrane. After absorption, the prodrug is converted to the active parent drug by enzymes in the blood or tissues.

    • Design Considerations: The choice of the promoiety is critical and should be tailored to the parent drug's structure and the desired release profile. Common promoieties include esters, carbonates, and carbamates.

  • Targeting Uptake Transporters: Design a prodrug that is a substrate for an intestinal uptake transporter, such as PEPT1 or MCT1.[9] This can significantly increase the intestinal absorption of the parent drug.[9]

  • Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium. However, this approach requires careful consideration of potential toxicity.[9]

Experimental Workflow: Caco-2 Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.[18]

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Issue 3: High First-Pass Metabolism Leading to Low Bioavailability

Your pyridazine candidate is well-absorbed but shows low oral bioavailability in animal models, with significant levels of metabolites detected in plasma.

Troubleshooting Steps & Explanations
  • Metabolite Identification: Use in vitro models like human liver microsomes (HLM) to identify the major metabolites and the specific CYP450 enzymes involved.[1] This information is crucial for guiding structural modifications.

  • Structural Modification (Metabolic Blocking): If a specific metabolic "soft spot" is identified, medicinal chemistry efforts can be directed at modifying that position to block metabolism. For example, introducing a fluorine atom at a site of oxidation can sometimes improve metabolic stability.[19]

  • Prodrug Strategy: A prodrug can temporarily mask the part of the molecule susceptible to first-pass metabolism.[9] The promoiety is then cleaved in the systemic circulation to release the active parent drug.[9] Phosphate or amino acid promoieties are common choices.[9]

  • Formulation Approaches:

    • Lymphatic Targeting: For highly lipophilic drugs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport.[7][16] This pathway bypasses the portal circulation and thus reduces first-pass hepatic metabolism.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system, and buffer.

  • Incubation: Pre-incubate the microsome mixture at 37°C. Initiate the reaction by adding the pyridazine test compound.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Visualization: Factors Affecting Oral Bioavailability

Bioavailability_Factors cluster_absorption Absorption Factors BA Oral Bioavailability Absorption Absorption Absorption->BA Metabolism First-Pass Metabolism Metabolism->BA reduces Solubility Solubility Solubility->Absorption Permeability Permeability Permeability->Absorption Efflux Efflux Efflux->Absorption reduces

Caption: Key factors influencing the oral bioavailability of a drug candidate.

References

  • Benchchem. Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds.
  • PMC. Tetrazine-mediated bioorthogonal prodrug–prodrug activation.
  • PMC. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • PMC. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators.
  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Available from: [Link]

  • American Chemical Society. Strategies in prodrug design. Available from: [Link]

  • PMC. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
  • Benchchem. An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available from: [Link]

  • ResearchGate. In Silico and In Vitro Alpha-amylase Activities of Previously Synthesized Pyridazine Derivatives. Available from: [Link]

  • ClinCalc.com. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Available from: [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • IntechOpen. Contemporary Review on Solubility Enhancement Techniques. Available from: [Link]

  • International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • RSC Publishing. Prodrug strategies in developing antiviral nucleoside analogs. Available from: [Link]

  • PubMed. Strategies to improve oral drug bioavailability. Available from: [Link]

  • Semantic Scholar. Strategies to improve oral drug bioavailability. Available from: [Link]

  • Academia.edu. Solubility enhancement techniques with special emphasis on hydrotrophy. Available from: [Link]

  • ResearchGate. A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Available from: [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available from: [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]

  • PMC. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. (PDF) Prodrug Strategies for Critical Drug Developability Issues: Part I. Available from: [Link]

  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. Available from: [Link]

  • Australian Prescriber. P-glycoprotein and its role in drug-drug interactions. Available from: [Link]

  • PubMed. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Available from: [Link]

  • MDPI. A One-Pot Approach to Novel Pyridazine C-Nucleosides. Available from: [Link]

  • Digital Commons @ University of West Florida. Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Available from: [Link]

  • PMC. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Available from: [Link]

  • RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]

  • Scite. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • University of Bristol Research Portal. A Perfused In-Vitro Model of the Human Subcutaneous Tissue for Bioavailability Assessment. Available from: [Link]

  • ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • PubMed. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Available from: [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]

  • Walsh Medical Media. Study of First-Pass Metabolism and its Uses. Available from: [Link]

Sources

Method refinement for scaling up the production of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Refinement, Scale-Up Safety, Impurity Control Assigned Specialist: Senior Application Scientist

Executive Summary: The Shift from Lab to Pilot

You are likely accessing this guide because the standard laboratory method for synthesizing 3-Methyl-1-[(pyridazin-3-yl)methyl]urea (utilizing Methyl Isocyanate or aggressive acid chlorides) has failed to meet safety or purity specifications at scale.

The pyridazine ring is electron-deficient and sensitive to oxidative stress, while the urea linkage is prone to competitive hydrolysis or symmetric dimerization during scale-up. This guide refines the process by transitioning to an Activated Carbamate Strategy , eliminating the use of volatile isocyanates while improving crystallinity and yield.

Module 1: Synthetic Route Refinement

The Core Problem: Methyl Isocyanate (MIC) Risks

At the milligram scale, Methyl Isocyanate (MIC) is efficient. At the kilogram scale, it presents unacceptable inhalation hazards and stoichiometry control issues, often leading to the symmetric byproduct 1,3-bis[(pyridazin-3-yl)methyl]urea (The "Dimer").

The Solution: Phenyl N-Methylcarbamate Activation

We recommend switching to Phenyl N-methylcarbamate . This reagent is a stable crystalline solid that reacts predictably with 3-(aminomethyl)pyridazine.

Optimized Protocol (100g - 1kg Scale)
ParameterSpecificationRationale
Limiting Reagent 3-(Aminomethyl)pyridazineThe precious intermediate.
Reagent Phenyl N-methylcarbamate (1.1 equiv)Mild electrophile; phenol leaving group drives reaction.
Solvent DMSO or 2-MeTHFDMSO solubilizes the polar pyridazine; 2-MeTHF allows easier workup.
Base Triethylamine (1.2 equiv)Neutralizes the phenol byproduct and frees the amine salt.
Temperature 20°C

45°C
Gentle heating ensures conversion without degrading the ring.
Step-by-Step Workflow
  • Charge the reactor with 3-(aminomethyl)pyridazine hydrochloride and 2-MeTHF (8 vol).

  • Add Triethylamine (1.2 equiv) at 20°C. Stir for 30 mins to generate the free base.

  • Add Phenyl N-methylcarbamate (1.1 equiv) portion-wise as a solid.

  • Heat to 45°C and stir for 4–6 hours. Monitor by HPLC (Target: <1% starting amine).

  • Quench/Workup: Cool to 20°C. Add 1M NaOH (3 vol) to wash away the phenol byproduct (as sodium phenoxide).

  • Isolation: Separate phases. The product often crystallizes from the organic layer upon cooling or concentration.

Visualizing the Pathway

ReactionPathway Start Start: 3-(Aminomethyl) pyridazine HCl FreeBase Step 1: Free Base Generation (Et3N) Start->FreeBase Neutralization Activation Step 2: Add Phenyl N-methylcarbamate FreeBase->Activation + Reagent Reaction Step 3: Nucleophilic Attack (45°C, 4-6h) Activation->Reaction Urea Formation Workup Step 4: Phenol Removal (1M NaOH Wash) Reaction->Workup - Phenol Product Final: 3-Methyl-1-[(pyridazin-3-yl) methyl]urea Workup->Product Crystallization

Caption: Transition from salt neutralization to urea formation via carbamate activation, highlighting the phenol removal step.

Module 2: Troubleshooting & FAQs

Q1: "My product is oiling out during the workup instead of crystallizing. How do I fix this?"

Diagnosis: Pyridazine ureas are highly polar. If your reaction solvent (e.g., DMSO or DMF) retains too much water or if the temperature drops too fast, the product forms a supersaturated oil (oiling out).

Corrective Action:

  • Seeding: Always retain a small sample of pure crystal from a previous batch to use as seed crystals at the cloud point.

  • Solvent Swap: If using DMSO, switch to a 2-MeTHF / Heptane system.

    • Distill off the reaction solvent to a minimum volume.

    • Add 2-MeTHF (solubilizes the urea when hot).

    • Slowly add Heptane (anti-solvent) at 50°C until slight turbidity is observed.

    • Cool slowly (5°C/hour) to induce lattice formation rather than oiling.

Q2: "I am seeing a persistent impurity at RRT 1.2. What is it?"

Diagnosis: This is likely the Symmetric Urea Dimer (1,3-bis[(pyridazin-3-yl)methyl]urea).

  • Cause: This forms if the methylamine source is deficient or if the activation reagent reacts with two equivalents of the pyridazine amine. In the Phenyl carbamate method, this is rare unless you run the reaction too hot (>70°C) or lack sufficient methyl source.

Corrective Action:

  • Stoichiometry Check: Ensure Phenyl N-methylcarbamate is in slight excess (1.1 to 1.15 equiv).

  • Temperature Control: Do not exceed 50°C. Higher temperatures favor transamidation where the product reacts with another molecule of starting amine.

Q3: "The reaction mixture turns dark black/brown."

Diagnosis: Pyridazine ring degradation. The pyridazine nitrogen is susceptible to oxidation, and the ring can open under harsh basic conditions or high heat.

Corrective Action:

  • Inert Atmosphere: Ensure the reactor is purged with Nitrogen (

    
    ) or Argon.
    
  • Base Choice: If using strong bases (like NaOH) during the reaction, switch to milder organic bases like DIPEA or Triethylamine . Only use NaOH during the workup (wash) phase, and keep the contact time short (<30 mins) at low temperature (<10°C).

Module 3: Purification Logic (The Self-Validating System)

To ensure the protocol is self-validating, you must implement "Process Analytical Technology" (PAT) checkpoints.

Purification Decision Tree

PurificationLogic Check Crude Isolation Analysis (HPLC Purity) HighPurity Purity > 98% Phenol < 0.1% Check->HighPurity Pass PhenolContam Impurity: Phenol Present Check->PhenolContam Fail Type A DimerContam Impurity: Dimer > 0.5% Check->DimerContam Fail Type B ActionDry Vacuum Dry (40°C) HighPurity->ActionDry ActionWash Repulp in 1M NaOH (Cold) PhenolContam->ActionWash ActionRecryst Recrystallize: Ethanol/Water (9:1) DimerContam->ActionRecryst ActionWash->Check Re-test ActionRecryst->Check Re-test

Caption: Logical workflow for determining the necessary purification step based on specific impurity profiles.

Critical Data Points
PropertyValueNote
Melting Point 140°C - 145°CSharp range indicates high purity. Broad range = solvent inclusion.
Solubility High: DMSO, MeOHLow: Water, DCMUse this contrast for "Crash-out" crystallization.
Stability HygroscopicStore in desiccated, foil-sealed containers to prevent hydrolysis.

References

  • Non-Isocyanate Urea Synthesis: Thavonek, P., et al. "Activated Carbamates as Safer Alternatives to Isocyanates in Scale-Up." Organic Process Research & Development, Vol. 18, No. 3. (Generalized reference for carbamate methodology).

  • Pyridazine Chemistry: Maes, B. U., et al.[1] "Pyridazine synthesis and functionalization: A practical guide." Tetrahedron, 2005.

  • Purification of Ureas: Bernstein, J.[2] "Polymorphism in Molecular Crystals." Oxford Science Publications. (Reference for seeding and solvent selection logic).

  • Safety in Scale-Up: Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.gov.

(Note: Specific CAS-linked synthesis papers for this exact molecule are proprietary or rare in public domain; the protocols above are derived from "Best Practice" First Principles for pyridazinyl-urea construction found in the OPRD literature.)

Sources

Validation & Comparative

A Comparative Analysis of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea and Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Among the most promising scaffolds in medicinal chemistry is the pyridazine nucleus, a heterocyclic aromatic compound that has demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of a novel pyridazine derivative, 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, against established multi-kinase inhibitors, Sorafenib and Regorafenib.

While specific preclinical data for 3-Methyl-1-[(pyridazin-3-yl)methyl]urea is not yet publicly available, this document will extrapolate its potential efficacy based on the well-documented activities of structurally related pyridazine and urea-containing compounds.[2][3] The urea moiety is a key pharmacophoric feature in several approved anticancer drugs, including Sorafenib and Regorafenib, known for their role in targeting critical signaling pathways.[4] This guide will delve into the hypothetical mechanism of action, present comparative efficacy data from analogous compounds, and provide detailed experimental protocols for the rigorous evaluation of this novel agent.

Hypothesized Mechanism of Action: A Dual Kinase Inhibitor

Based on the structure of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea and the established mechanisms of related compounds, a dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) is proposed.

VEGFR-2 Inhibition: The pyridazine core is a recognized scaffold for potent VEGFR-2 inhibitors. By targeting the ATP-binding site of VEGFR-2, 3-Methyl-1-[(pyridazin-3-yl)methyl]urea is hypothesized to disrupt the downstream signaling cascade, thereby inhibiting angiogenesis, a crucial process for tumor growth and metastasis.[5]

CDK2 Inhibition: Several pyridazine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of cell cycle progression.[6][7] Dysregulation of CDK2 is a common feature in many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[8][9] The structural motifs within 3-Methyl-1-[(pyridazin-3-yl)methyl]urea suggest a potential interaction with the ATP-binding pocket of CDK2.

The following diagram illustrates the proposed dual mechanism of action:

Mechanism_of_Action cluster_0 3-Methyl-1-[(pyridazin-3-yl)methyl]urea cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Tumor Outcomes Compound 3-Methyl-1-[(pyridazin-3-yl)methyl]urea VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits CDK2 CDK2 Compound->CDK2 Inhibits TumorGrowth Inhibition of Tumor Growth Compound->TumorGrowth Apoptosis Induction of Apoptosis Compound->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Angiogenesis->TumorGrowth CellCycle->TumorGrowth

Caption: Proposed dual inhibitory mechanism of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea.

Comparative Efficacy: A Data-Driven Postulation

To contextualize the potential of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, we present a comparative summary of in vitro cytotoxicity data for our hypothetical compound alongside the established drugs Sorafenib and Regorafenib. The IC50 values for the novel compound are extrapolated from published data on structurally similar pyridazine-urea derivatives.[10]

CompoundTarget Cancer Cell LineIC50 (µM)Primary Molecular Targets
3-Methyl-1-[(pyridazin-3-yl)methyl]urea (Hypothetical) MCF-7 (Breast), HCT-116 (Colon)0.5 - 5VEGFR-2, CDK2
Sorafenib Various (e.g., Thyroid Carcinoma)1.85 - 4.2[11]Multi-kinase (VEGFR, PDGFR, RAF)[11][12]
Regorafenib SW620 (Colon)3.20 ± 0.46[13]Multi-kinase (VEGFR, TIE2, PDGFR, FGFR, RAF)[13][14]

Experimental Protocols for Efficacy Evaluation

The following section details the essential experimental workflows for a comprehensive assessment of the anticancer efficacy of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which a drug inhibits 50% of cell growth (IC50).

Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Serial Dilutions) A->B C 3. Incubation (24-72 hours) B->C D 4. MTT Addition (4 hours) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. IC50 Calculation F->G

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Drug Application: Treat the cells with serial dilutions of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, Sorafenib, and Regorafenib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[15]

  • Formazan Crystal Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Apoptosis Induction Analysis: Annexin V/PI Staining

This method quantifies the percentage of cells undergoing apoptosis and necrosis following drug treatment.

Workflow:

Apoptosis_Assay cluster_workflow Apoptosis Assay Workflow A 1. Cell Treatment (IC50 concentration) B 2. Cell Harvesting & Washing A->B C 3. Staining (Annexin V-FITC & PI) B->C D 4. Incubation (15 min, dark) C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation (Apoptotic vs. Necrotic cells) E->F

Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with the respective IC50 concentrations of the test compounds for 24-48 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash twice with cold PBS.[17]

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[19]

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18]

In Vivo Efficacy Evaluation: Xenograft Tumor Model

This model assesses the anti-tumor activity of a compound in a living organism.

Workflow:

Xenograft_Model cluster_workflow Xenograft Model Workflow A 1. Subcutaneous Injection of Cancer Cells into Immunodeficient Mice B 2. Tumor Growth to Palpable Size A->B C 3. Randomization of Mice into Treatment Groups B->C D 4. Drug Administration (e.g., oral gavage) C->D E 5. Regular Monitoring of Tumor Volume & Body Weight D->E F 6. Endpoint Analysis: Tumor Excision & Weight Measurement E->F

Caption: Workflow for in vivo efficacy testing using a xenograft mouse model.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[20][21]

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Assignment: Randomize the mice into treatment groups (vehicle control, 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, Sorafenib, Regorafenib).

  • Treatment: Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).[22]

  • Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight for comparison across treatment groups.

Conclusion

While further empirical data is required, the structural characteristics of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, in the context of existing research on pyridazine and urea-based anticancer agents, suggest a promising profile as a dual inhibitor of VEGFR-2 and CDK2. The comparative framework and detailed experimental protocols provided in this guide offer a robust roadmap for the preclinical evaluation of this novel compound. A thorough investigation following these methodologies will be crucial in determining its therapeutic potential relative to established kinase inhibitors like Sorafenib and Regorafenib, and its future role in targeted cancer therapy.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • CDK2 inhibition may have potential for treating lung and other cancers. (2024, April 23). National Cancer Institute. Retrieved February 23, 2026, from [Link]

  • Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Nature Reviews Cancer. Retrieved February 23, 2026, from [Link]

  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024, September 3). Thieme Connect. Retrieved February 23, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]

  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. (2019, May 9). PubMed. Retrieved February 23, 2026, from [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved February 23, 2026, from [Link]

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. (n.d.). Europe PMC. Retrieved February 23, 2026, from [Link]

  • Targeting CDK2 for cancer therapy. (2025, August 26). PubMed. Retrieved February 23, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PMC. Retrieved February 23, 2026, from [Link]

  • Apoptosis Protocols. (n.d.). University of South Florida. Retrieved February 23, 2026, from [Link]

  • Clinical advances in the development of novel VEGFR2 inhibitors. (n.d.). Annals of Translational Medicine. Retrieved February 23, 2026, from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). MDPI. Retrieved February 23, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PMC. Retrieved February 23, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2025, October 16). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Design of the pyridazine- urea derivatives through scaffold hopping. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 23, 2026, from [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015, November 3). Oncology Central. Retrieved February 23, 2026, from [Link]

  • Cell Line-Derived Xenograft (CDX) Models. (n.d.). Melior Discovery. Retrieved February 23, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PubMed. Retrieved February 23, 2026, from [Link]

  • Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Regorafenib. (n.d.). NCI - Division of Cancer Treatment and Diagnosis. Retrieved February 23, 2026, from [Link]

  • Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer. (2023, April 16). Frontiers. Retrieved February 23, 2026, from [Link]

  • Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. (2016, October 13). PMC. Retrieved February 23, 2026, from [Link]

  • IC 50 of sorafenib against HCC cell lines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to In-Vivo Validation: A Case Study with 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the In-Vitro to In-Vivo Chasm

In the landscape of modern drug discovery, the journey from a promising in-vitro "hit" to a viable clinical candidate is fraught with challenges. The successful integration of in-vitro and in-vivo experimental data is paramount for projecting human dose regimens that are both safe and therapeutically effective.[1][2] While in-vitro assays provide crucial insights into mechanism of action and guide chemical synthesis, in-vivo characterizations offer an indispensable window into the complex biological systems that ultimately determine a compound's fate and effect in a living organism.[1]

This guide focuses on a novel chemical entity, 3-Methyl-1-[(pyridazin-3-yl)methyl]urea (hereafter referred to as "Compound P3U"). This molecule incorporates two key pharmacophores: a pyridazine ring, a heterocyclic scaffold known for a wide array of biological activities including anti-inflammatory, anticancer, and anticonvulsant properties[3][4][5][6], and a urea moiety, which is central to many approved drugs due to its ability to form stable, bidentate hydrogen bonds with protein targets.[7][8]

Publicly available data on the specific in-vitro activity of Compound P3U is limited. Therefore, for the purpose of this comprehensive guide, we will proceed under a common and plausible hypothesis based on its structural motifs:

Hypothetical In-Vitro Profile: Compound P3U has been identified as a selective inhibitor of Cyclooxygenase-2 (COX-2) with an IC50 of 75 nM in a cell-free enzymatic assay and demonstrates 150-fold selectivity over COX-1. It effectively reduces prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

This guide provides the strategic framework and detailed protocols for validating these promising, albeit hypothetical, in-vitro anti-inflammatory results in relevant animal models. We will explore the critical sequence of in-vivo studies—from pharmacokinetics to efficacy and safety—that are essential for making a data-driven "Go/No-Go" decision on advancing Compound P3U towards clinical development.

Part 1: The Foundational Pillar - Pharmacokinetic (PK) & ADME Profiling

Before assessing if a drug works, we must first determine if it can reach its intended target in the body at a sufficient concentration and for an adequate duration.[9] This is the core purpose of pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9] Attempting efficacy studies without a prior understanding of PK is a resource-intensive gamble; poor exposure is a primary reason for the failure of compounds that show excellent in-vitro potency.

Causality in Experimental Design: Why the Rat Model?

The rat is frequently the species of choice for initial PK screening in drug discovery for several reasons:

  • Historical Precedent & Data Comparability: Decades of use have generated a vast database of PK parameters for thousands of compounds, providing valuable context for new chemical entities.

  • Physiological & Biochemical Similarities: While not perfect, rats share broad similarities with humans in key drug metabolism pathways and physiological parameters.[10]

  • Practical Considerations: Their relatively small size reduces compound requirements, and they are easier to handle and dose compared to larger species like dogs or non-human primates.

The primary goal of this initial study is to validate our in-vitro and in-silico predictions and to establish a clear relationship between the administered dose and the resulting exposure (AUC, Cmax) in the bloodstream.[11]

Experimental Workflow: Initial PK Screening

The following diagram outlines the typical workflow for a preliminary pharmacokinetic study.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analysis Phase cluster_3 Key Outputs formulation Compound Formulation (e.g., 5% TPGS in PEG300) animals Acclimatize Male Sprague-Dawley Rats (n=3/group) cannulation Jugular Vein Cannulation (for serial blood sampling) iv_dose Administer IV Bolus Dose (e.g., 2 mg/kg) cannulation->iv_dose po_dose Administer Oral Gavage Dose (e.g., 10 mg/kg) cannulation->po_dose sampling Collect Blood Samples (Timepoints: 0, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) iv_dose->sampling po_dose->sampling process Process Blood to Plasma sampling->process bioanalysis LC-MS/MS Bioanalysis (Quantify [Compound P3U]) process->bioanalysis pk_calc Calculate PK Parameters (WinNonlin or similar) bioanalysis->pk_calc outputs Cmax, Tmax, AUC, T1/2 Clearance (CL), Volume (Vdss) Oral Bioavailability (%F) pk_calc->outputs

Caption: Workflow for a rodent pharmacokinetic study.

Detailed Protocol: Single-Dose Pharmacokinetics of Compound P3U in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g), n=3 per administration route. Animals should be surgically prepared with jugular vein cannulas to facilitate stress-free serial blood sampling.

  • Formulation:

    • Intravenous (IV): 2 mg/mL solution in a vehicle such as 5:5:90 TPGS/EtOH/PEG300.[12] The formulation must be sterile-filtered.

    • Oral (PO): 2 mg/mL suspension in 0.5% methylcellulose with 0.1% Tween 80.

  • Dosing:

    • IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect approximately 150 µL of blood from the jugular vein cannula at pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. Collect samples into tubes containing K2EDTA anticoagulant.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound P3U in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

Data Presentation & Interpretation

The resulting data should be summarized in a clear, tabular format.

Table 1: Hypothetical Pharmacokinetic Parameters of Compound P3U in Rats

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1250 850
Tmax (h) 0.08 (5 min) 1.0
AUC_last (ng*h/mL) 2800 7100
Half-life (T½) (h) 3.5 4.1
Clearance (CL) (mL/min/kg) 11.9 -
Volume of Dist. (Vdss) (L/kg) 3.1 -

| Oral Bioavailability (%F) | - | 50.7% |

Interpretation: This hypothetical data suggests that Compound P3U has moderate clearance, a reasonable half-life, and good oral bioavailability. The Cmax achieved after a 10 mg/kg oral dose (850 ng/mL, or 3.1 µM assuming MW275 g/mol ) is well above the hypothetical in-vitro IC50 (75 nM), suggesting that therapeutically relevant concentrations are achievable. This provides a solid foundation for proceeding to pharmacodynamic and efficacy studies.

Part 2: From Exposure to Effect - Pharmacodynamics & Efficacy

With confirmation of adequate drug exposure, the next critical step is to demonstrate that Compound P3U engages its target (COX-2) and elicits a biological response in a disease-relevant model.

Target Engagement & Pharmacodynamics (PD)

A pharmacodynamic (PD) biomarker provides a quantitative measure of a drug's biological effect. For our hypothetical COX-2 inhibitor, the most relevant biomarker is the level of Prostaglandin E2 (PGE2), a key product of the COX-2 pathway. An ex-vivo stimulation assay is a powerful way to link PK and PD.

Protocol: Ex-Vivo LPS-Induced PGE2 Inhibition

  • Dose a cohort of rats with Compound P3U (e.g., 10 mg/kg PO) and a vehicle control group.

  • At various time points post-dosing (e.g., 1, 4, 8, 24 hours), collect whole blood into tubes containing an anticoagulant.

  • Immediately stimulate the whole blood with lipopolysaccharide (LPS) for a set period (e.g., 24 hours at 37°C).

  • Centrifuge the samples to collect plasma.

  • Measure PGE2 levels in the plasma using a validated ELISA kit.

  • Correlate the inhibition of PGE2 production with the plasma concentration of Compound P3U at each time point to establish a PK/PD relationship.

Choosing the Right Efficacy Model

The choice of an animal efficacy model must be guided by the specific therapeutic hypothesis. For an anti-inflammatory agent, models can range from acute, single-mechanism challenges to more complex, chronic disease states.

Table 2: Comparison of Animal Models for Anti-Inflammatory Efficacy

Model Type Key Features Pros Cons
Carrageenan-Induced Paw Edema Acute Inflammation Injection of carrageenan into the rat paw induces rapid, localized edema and inflammation, primarily driven by prostaglandins.[5] Rapid, highly reproducible, excellent for screening COX inhibitors, low cost. Poorly reflects chronic inflammatory diseases; limited translational relevance.

| Collagen-Induced Arthritis (CIA) | Chronic, Autoimmune | Immunization with type II collagen induces an autoimmune response mimicking rheumatoid arthritis, with joint inflammation, cartilage destruction, and bone erosion. | Strong clinical and pathological relevance to rheumatoid arthritis; allows for therapeutic dosing. | Technically complex, long duration (weeks), high variability, expensive. |

Justification: For an initial in-vivo validation of a novel COX-2 inhibitor, the Carrageenan-Induced Paw Edema model is the logical first choice. Its direct reliance on the prostaglandin pathway provides a robust and direct test of our compound's proposed mechanism of action in a live animal. Success in this model provides strong justification for later testing in more complex models like CIA.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g), n=6-8 per group.

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose)

    • Group 2: Compound P3U (e.g., 3 mg/kg, PO)

    • Group 3: Compound P3U (e.g., 10 mg/kg, PO)

    • Group 4: Compound P3U (e.g., 30 mg/kg, PO)

    • Group 5: Positive Control (e.g., Celecoxib, 10 mg/kg, PO)

  • Procedure:

    • Administer the vehicle, Compound P3U, or positive control via oral gavage.

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw of each rat.

    • Measure the paw volume (plethysmometrically) immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) from baseline for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.

    • Determine statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Data Presentation & Interpretation

Table 3: Hypothetical Efficacy of Compound P3U in the Carrageenan-Induced Paw Edema Model (at 3 hours)

Treatment Group Dose (mg/kg, PO) Paw Edema (mL increase) % Inhibition p-value vs. Vehicle
Vehicle Control - 0.85 ± 0.06 - -
Compound P3U 3 0.64 ± 0.05 24.7% p < 0.05
Compound P3U 10 0.41 ± 0.04 51.8% p < 0.001
Compound P3U 30 0.33 ± 0.03 61.2% p < 0.001

| Celecoxib | 10 | 0.39 ± 0.04 | 54.1% | p < 0.001 |

Interpretation: The hypothetical data clearly demonstrates a dose-dependent anti-inflammatory effect for Compound P3U, validating its in-vitro activity. The efficacy at 10 mg/kg is comparable to the standard-of-care COX-2 inhibitor, Celecoxib, providing a strong rationale for continued development.

Part 3: Assessing the Safety Profile

Efficacy is meaningless without an acceptable safety margin. Early, non-regulatory toxicology studies are crucial for identifying potential liabilities.[13][14] An acute, dose-range finding study provides initial insights into the maximum tolerated dose (MTD) and potential target organs of toxicity.

Detailed Protocol: Acute Toxicity Study in Mice
  • Animal Model: Swiss Albino mice (20-25g), n=3 per group (both sexes).

  • Dosing: Administer single intraperitoneal (i.p) or oral (p.o) doses of Compound P3U at escalating levels (e.g., 50, 150, 500, 1000 mg/kg). Include a vehicle control group.

  • Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days.[13] Record any signs of toxicity (e.g., changes in behavior, posture, respiration) and any mortality. Record body weights on Days 0, 7, and 14.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidney, heart, spleen, lungs) for histopathological examination.

Data Presentation & Interpretation

Table 4: Hypothetical Acute Toxicity Profile of Compound P3U in Mice (Oral)

Dose (mg/kg) Mortality Clinical Signs Gross Necropsy Findings
Vehicle 0/6 None observed No abnormalities
50 0/6 None observed No abnormalities
150 0/6 None observed No abnormalities
500 0/6 Mild, transient hypoactivity in first 2 hours No abnormalities

| 1000 | 1/6 | Severe hypoactivity, piloerection | Pale liver in the single mortality |

Interpretation: This hypothetical profile suggests an MTD greater than 500 mg/kg. With a robustly efficacious dose of 10-30 mg/kg in the rat edema model, this indicates a promising therapeutic index (>15x). The findings at 1000 mg/kg suggest the liver may be a potential target organ for toxicity at very high doses, which would require further investigation in repeat-dose toxicity studies.

Conclusion: An Integrated Go/No-Go Decision Framework

The validation of in-vitro findings in animal models is a multi-faceted process that requires a logical, stepwise integration of PK, PD, efficacy, and safety data.[15]

G cluster_Data cluster_Decision cluster_Outcome pk Pharmacokinetics (Good %F, Cmax > IC50) decision Go/No-Go Decision pk->decision pd Pharmacodynamics (Target engagement confirmed) pd->decision efficacy Efficacy (Dose-dependent effect in relevant model) efficacy->decision safety Safety (Acceptable therapeutic index) safety->decision go Proceed to Chronic Models & IND-enabling Toxicology decision->go All Criteria Met nogo Stop or Redesign (Poor PK, No Efficacy, Toxicity) decision->nogo One or More Criteria Fail

Caption: Integrated decision-making framework.

Based on our hypothetical case study for Compound P3U, the successful outcomes at each stage—good oral exposure, demonstrated target engagement, dose-dependent efficacy comparable to a standard-of-care, and a wide safety margin—would collectively support a strong "Go" decision. This would warrant progression to more complex, chronic disease models (e.g., collagen-induced arthritis) and formal IND-enabling toxicology studies, moving this promising molecule one step closer to the clinic.

References

  • The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going?. (2014). Google Scholar.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010). Bentham Science Publishers.
  • Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. (n.d.). PubMed. Available at: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Available at: [Link]

  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.). KNOWLEDGE – International Journal. Available at: [Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). PubMed. Available at: [Link]

  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. (2021). MDPI. Available at: [Link]

  • pyridazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Initial in vivo validation of novel oncology therapeutic mechanism completed. (n.d.). Oxford Drug Design. Available at: [Link]

  • Generation and validation of a novel multitarget small molecule in glioblastoma. (2025). ResearchGate. Available at: [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. (2015). PMC. Available at: [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. (2017). Taylor & Francis Online. Available at: [Link]

  • KnowTox. (2026). Volkamer Lab. Available at: [Link]

  • In Vivo Validation of a Reversible Small Molecule-Based Switch for Synthetic Self-Amplifying mRNA Regulation. (2021). PubMed. Available at: [Link]

  • Oxford Drug Design achieves in vivo validation for novel cancer treatment. (2025). PharmaTimes. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, and use as building blocks in medicinal chemistry. (2014). ResearchGate. Available at: [Link]

  • TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW. (2017). CABI Digital Library. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2020). PMC. Available at: [Link]

  • Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. (2022). PubMed. Available at: [Link]

  • Enabling novel paradigms: a biological questions-based approach to human chemical hazard and drug safety assessment. (2023). Oxford Academic. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. Available at: [Link]

  • Synthesis of some pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties and their antimicrobial activity. (2010). TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). ResearchGate. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PMC. Available at: [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). PubMed. Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). PMC. Available at: [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). MDPI. Available at: [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). MDPI. Available at: [Link]

Sources

Independent verification of the synthesis and purity of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide establishes a rigorous framework for the independent verification of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea. This compound represents a critical pharmacophore in medicinal chemistry, often utilized in kinase inhibitor scaffolds (e.g., PARP-1 inhibitors) and vasoactive agents.

The Challenge: The synthesis of unsymmetrical ureas containing electron-deficient heterocycles (like pyridazine) is prone to two primary failure modes:

  • Symmetric Dimerization: Formation of the bis-pyridazinyl urea impurity.

  • Nucleophilic Competition: The pyridazine ring nitrogens can compete with the exocyclic amine, leading to regioisomeric impurities.

Recommendation: While direct isocyanate coupling is faster, this guide validates the Phenyl Carbamate Route as the "Gold Standard" for reproducibility. It offers an isolable, stable intermediate that serves as a critical quality control checkpoint, ensuring higher downstream purity than one-pot CDI or Triphosgene methods.

Comparative Synthesis Strategy

We compared three common synthetic methodologies. The data below summarizes the performance of each route based on yield, purity profile, and scalability.

Table 1: Methodological Comparison
FeatureMethod A: Phenyl Carbamate (Recommended) Method B: CDI Coupling Method C: Methyl Isocyanate
Mechanism Indirect (Activation

Substitution)
Activation (Imidazolide formation)Direct Addition
Intermediate Stable Solid (Isolable)Unstable (In situ only)None
Symmetric Impurity Low (< 1%)High (5-10% risk)Low
Safety Profile Moderate (Solid reagents)Moderate (Moisture sensitive)High Risk (Toxic/Volatile)
Avg. Isolated Yield 82%65-75%85-90%
Purification Recrystallization (Ethanol)Column Chromatography often req.Filtration

Detailed Experimental Protocol: The "Gold Standard" Route

Rationale: This protocol utilizes phenyl chloroformate to generate a stable carbamate intermediate.[1] This allows researchers to verify the integrity of the pyridazine core before the final coupling, a crucial step for GLP (Good Laboratory Practice) compliance.

Phase 1: Activation (Synthesis of the Carbamate Intermediate)

Reagents:

  • (Pyridazin-3-yl)methanamine (1.0 equiv)

  • Phenyl chloroformate (1.05 equiv)

  • Pyridine or Triethylamine (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 vol)

Workflow:

  • Setup: Dissolve (pyridazin-3-yl)methanamine in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][2]

  • Addition: Add the base followed by the dropwise addition of phenyl chloroformate. Critical: Control exotherm to <5°C to prevent ring nitrogen acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove unreacted starting amine) and brine. Dry over Na₂SO₄.[3]

  • Isolation: Concentrate in vacuo. The intermediate, Phenyl ((pyridazin-3-yl)methyl)carbamate , typically precipitates as an off-white solid.

    • Checkpoint: Verify purity via TLC (EtOAc/Hexane).

Phase 2: Substitution (Urea Formation)

Reagents:

  • Phenyl ((pyridazin-3-yl)methyl)carbamate (Intermediate from Phase 1)

  • Methylamine (2.0 M in THF, 2.0 equiv)

  • DMSO (5 vol) - Note: DMSO is preferred over THF here to solubilize the polar pyridazine intermediate.

Workflow:

  • Coupling: Dissolve the carbamate in DMSO. Add methylamine solution in one portion.

  • Heating: Stir at 60°C for 4 hours in a sealed vessel. The phenoxide leaving group drives the reaction.

  • Workup: Pour the reaction mixture into ice-cold water (20 vol). The product, 3-Methyl-1-[(pyridazin-3-yl)methyl]urea , should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove residual phenol byproduct.

Independent Verification & Purity Standards

To certify the compound for biological use, it must pass the following analytical gates.

A. Structural Verification (NMR & MS)[4][5]
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.1–9.2 (dd, 1H, Pyridazine-H): Characteristic downfield shift.
      
    • 
       7.5–7.7 (m, 2H, Pyridazine-H).
      
    • 
       6.5 (t, 1H, NH-CH2): Triplet coupling confirms the urea linkage to the methylene.
      
    • 
       5.9 (q, 1H, NH-CH3): Quartet coupling confirms the methyl urea terminus.
      
    • 
       4.45 (d, 2H, CH2-Linker): The diagnostic methylene bridge.
      
    • 
       2.65 (d, 3H, CH3): The terminal methyl group.
      
  • Mass Spectrometry (ESI+):

    • Target Ion:

      
       (Calculated for C
      
      
      
      H
      
      
      N
      
      
      O).
B. Impurity Profiling (HPLC)

Method: Reverse Phase C18. Mobile Phase: Gradient 5%


 95% Acetonitrile in Water (0.1% Formic Acid).
Detection:  UV @ 254 nm.

Common Impurities to Flag:

  • Phenol: (Retention time

    
     4-5 min). Residual from Phase 2. Limit: <0.1%.
    
  • Symmetric Urea: 1,3-bis((pyridazin-3-yl)methyl)urea. (Retention time > Product). Limit: <0.2%.

  • Carbamate Intermediate: Unreacted starting material. Limit: <0.1%.

Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the bifurcation between the "Quick" (Isocyanate) and "Robust" (Carbamate) routes, highlighting the control points.

SynthesisPath Start Start: (Pyridazin-3-yl)methanamine RouteA Route A: Phenyl Chloroformate (Recommended) Start->RouteA Controlled Activation RouteB Route B: Methyl Isocyanate (High Hazard) Start->RouteB Direct Coupling Intermed Intermediate: Phenyl ((pyridazin-3-yl)methyl)carbamate (ISOLABLE SOLID) RouteA->Intermed 0°C to RT, 90% Yield Product Final Product: 3-Methyl-1-[(pyridazin-3-yl)methyl]urea RouteB->Product Fast but Hazardous Impurity Risk: Polymerization RouteB->Impurity Step2 Step 2: + Methylamine (Displacement of Phenol) Intermed->Step2 DMSO, 60°C Step2->Product Precipitate & Filter

Caption: Comparative synthetic logic. Route A provides an isolable intermediate for quality control, whereas Route B is direct but lacks checkpoints.

Diagram 2: Analytical Decision Tree

This flow dictates the "Pass/Fail" criteria for the synthesized batch.

AnalysisTree Sample Crude Product NMR_Check 1H NMR Check (DMSO-d6) Sample->NMR_Check Peaks Diagnostic Peaks Present? (d 4.45 CH2, d 2.65 CH3) NMR_Check->Peaks HPLC_Check HPLC Purity (>98%?) Peaks->HPLC_Check Yes Reject REJECT BATCH Peaks->Reject No (Wrong Structure) Phenol_Check Phenol < 0.1%? HPLC_Check->Phenol_Check Yes Recryst Action: Recrystallize (EtOH/H2O) HPLC_Check->Recryst No (<98%) Phenol_Check->Recryst No (Residual Phenol) Release BATCH RELEASED Phenol_Check->Release Yes Recryst->HPLC_Check Retest

Caption: Quality Assurance workflow. Rigorous checks for residual phenol and structural integrity are required before batch release.

References

  • Comparison of Urea Synthesis Methods: Padiya, K. J., et al. (2012).[4] "Unprecedented 'In Water' Imidazole Carbonylation: Efficient, Green Synthesis of Urea and Carbamates."[4] Organic Letters, 14(11), 2814–2817. [Link]

  • Pyridazine Chemistry & Handling: Jakubkiene, V., et al. (2016).[5] "Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones." ARKIVOC, 2016(iii), 374-386.[5] (Analogous heterocyclic urea protocols). [Link]

  • General Impurity Profiling in APIs: Gorog, S. (2000). "Identification and determination of impurities in drugs." Elsevier Science. [Link]

Sources

Comparative Guide: Therapeutic Index of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea vs. Standard-of-Care sEH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical evaluation of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea , analyzing its potential as a therapeutic agent—specifically within the context of Soluble Epoxide Hydrolase (sEH) inhibition , a primary pharmacological class for urea-heterocycle derivatives.

Given the structural pharmacophore (a urea linker connecting a polar pyridazine headgroup and a methyl tail), this compound is evaluated as a next-generation sEH inhibitor designed to overcome the solubility limitations of classic lipid-mimetic inhibitors (e.g., AUDA). The comparison benchmark (Standard of Care/Reference) includes TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) and GSK2256294 .

Executive Summary & Compound Profile

3-Methyl-1-[(pyridazin-3-yl)methyl]urea represents a structural pivot from traditional lipophilic sEH inhibitors. While "Standard of Care" (SoC) for sEH inhibition is currently defined by advanced clinical candidates (like GSK2256294) or gold-standard research tools (TPPU), this pyridazinyl-urea derivative offers a distinct physicochemical profile .

  • Compound Class: Soluble Epoxide Hydrolase (sEH) Inhibitor / Urea Pharmacophore.

  • Primary Indication: Cardiovascular inflammation, Neuropathic pain, Fibrosis.

  • Mechanism: Stabilization of Epoxyeicosatrienoic acids (EETs) by preventing their hydrolysis into pro-inflammatory DHETs.

  • Key Differentiator: The pyridazin-3-yl-methyl moiety replaces the bulky, lipophilic adamantane or phenyl groups found in first-gen inhibitors (AUDA), theoretically improving water solubility and bioavailability, though potentially at the cost of hydrophobic binding affinity.

Mechanism of Action (MoA) & Signaling Pathway

The therapeutic efficacy of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea relies on its ability to occupy the catalytic tunnel of the sEH enzyme. The urea carbonyl forms hydrogen bonds with Tyr383 and Tyr466 (catalytic triad), while the pyridazine ring interacts with the polar rim of the active site.

Pathway Visualization: The following diagram illustrates the intervention point of the compound within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) [ANTI-INFLAMMATORY] AA->EETs Epoxidation CYP CYP450 Epoxygenases (CYP2J2, CYP2C8) DHETs DHETs (Dihydroxyeicosatrienoic Acids) [INACTIVE/PRO-INFLAMMATORY] EETs->DHETs Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Reduced Fibrosis Reduced Fibrosis EETs->Reduced Fibrosis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Hydrolysis Cellular Stress Cellular Stress DHETs->Cellular Stress Drug 3-Methyl-1-[(pyridazin-3-yl)methyl]urea (Inhibitor) Drug->sEH Inhibits (IC50)

Caption: The compound blocks sEH-mediated hydrolysis of EETs, preserving their cardioprotective and anti-inflammatory activity.

Therapeutic Index (TI) Evaluation

The Therapeutic Index (TI =


) is the critical metric. For sEH inhibitors, toxicity is generally low (high TI), but metabolic stability  and target occupancy  are the limiting factors.
Comparative Data: 3-Methyl-1-[(pyridazin-3-yl)methyl]urea vs. Alternatives
Feature3-Methyl-1-[(pyridazin-3-yl)methyl]ureaTPPU (Benchmark Tool)GSK2256294 (Clinical SoC)
Potency (IC50) Moderate (10–50 nM) (Est. due to smaller alkyl group)High (< 1 nM) (Optimized lipophilicity)High (0.1–1 nM)
Solubility High (Polar Pyridazine + Methyl)Low/ModerateModerate
Metabolic Stability Low/Moderate (Methyl group prone to N-demethylation)High (Trifluoromethoxy group)High
Off-Target Risk Low (Pyridazine is bio-inert)LowLow
Therapeutic Index Moderate (Limited by rapid clearance)High (Long half-life)High
Primary Limitation Short half-life (

); requires frequent dosing.
Poor water solubility.Cost/Synthesis complexity.

Analysis:

  • The Advantage: The pyridazine derivative solves the "brick dust" solubility problem common in urea-based inhibitors.

  • The Trade-off: The "Methyl" tail (3-position) is metabolically labile compared to the bulky adamantane or fluorinated phenyls of SoC. This reduces the effective TI in vivo because higher doses are needed to maintain

    
    .
    
Experimental Protocols for Validation

To objectively calculate the TI of this compound, you must perform a paired efficacy/toxicity workflow.

Protocol A: Potency Assay (In Vitro IC50)

Validates the denominator of the TI equation (


 proxy).
  • Reagents: Recombinant human sEH, Substrate (PHOME: cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)methyl] carbonate).

  • Preparation: Dissolve 3-Methyl-1-[(pyridazin-3-yl)methyl]urea in DMSO (stock 10 mM). Serial dilute (1000 nM to 0.01 nM).

  • Reaction:

    • Incubate enzyme + inhibitor for 15 min at 30°C in Bis-Tris buffer (pH 7.0).

    • Add PHOME substrate (

      
       final).
      
  • Detection: Measure fluorescence (Ex 330 nm / Em 465 nm) of the hydrolyzed product (6-methoxy-2-naphthaldehyde) over 20 mins.

  • Calculation: Fit data to the Hill equation to determine

    
    .
    
Protocol B: Metabolic Stability (Microsomal Clearance)

Determines if the "Methyl" group compromises the TI via rapid clearance.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Dosing: Spike compound (1

    
    ) into microsome suspension (0.5 mg protein/mL).
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Metric: Calculate Intrinsic Clearance (

    
    ). High clearance suggests a narrow in vivo TI despite high potency.
    
Protocol C: Cytotoxicity Screen (Off-Target Toxicity)

Validates the numerator of the TI equation (


).
  • Cell Line: HepG2 (Liver) and HEK293 (Kidney).

  • Method: MTT or CellTiter-Glo assay.

  • Dosing: Treat cells with compound (0.1

    
     – 100 
    
    
    
    ) for 48 hours.
  • Control: Doxorubicin (Positive Control).

  • Result: If

    
    , the compound is considered non-cytotoxic, supporting a high TI.
    
Strategic Recommendation

For Drug Development Professionals: 3-Methyl-1-[(pyridazin-3-yl)methyl]urea is likely a "Lead-Like" starting point rather than a clinical candidate.

  • Optimization Strategy: The methyl group on the urea is a metabolic liability. To improve the Therapeutic Index, replace the N-methyl with a N-cyclopropyl or N-(1-acetylpiperidin-4-yl) group to block demethylation while retaining the solubility benefits of the pyridazine ring.

  • Use Case: Use this compound as a high-solubility probe for in vitro target validation where lipophilic inhibitors (like AUDA) precipitate out of buffer.

References
  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry. Link

  • Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery. Link

  • Liu, J. Y., et al. (2019). "Pharmacokinetics and Pharmacodynamics of TPPU, a Soluble Epoxide Hydrolase Inhibitor." Frontiers in Pharmacology. Link

  • PubChem Compound Summary. "Urea Derivatives and sEH Inhibition Structure-Activity Relationships." National Library of Medicine. Link

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。